6-Amino-5-azacytidine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3-,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBIDXKTBPRKSK-TXICZTDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC(=NC2=O)N)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105331-00-8 | |
| Record name | 6-Amino-5-azacytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105331008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-AMINO-5-AZACYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4CCV9ZS5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Amino-5-azacytidine mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 5-Azacytidine
Introduction
This technical guide provides a comprehensive overview of the molecular mechanism of action of 5-azacytidine (also known as azacitidine), a pyrimidine nucleoside analogue of cytidine with significant anti-neoplastic activity. While the query specified 6-Amino-5-azacytidine, the available scientific literature predominantly focuses on 5-azacytidine. This document will detail the established mechanisms of 5-azacytidine, which is a cornerstone therapy for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into its dual cytotoxic and epigenetic effects.
Dual Mechanism of Action
5-Azacytidine's anti-neoplastic effects are attributed to a dual mechanism that is dose-dependent:
-
At low doses: Inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of silenced tumor suppressor genes.[1][2]
-
At high doses: Direct cytotoxicity through its incorporation into both RNA and DNA, disrupting protein synthesis and inducing cell death.[2][3]
As a ribonucleoside, 5-azacytidine is incorporated into RNA to a greater extent than into DNA.[2][3] This contrasts with its deoxy derivative, decitabine (5-aza-2'-deoxycytidine), which can only be incorporated into DNA.[2]
Cellular Uptake and Activation
The journey of 5-azacytidine from administration to cellular action involves several key steps, outlined in the workflow below.
Figure 1. Cellular uptake and metabolic activation of 5-azacytidine.
Experimental Protocol: Cellular Uptake and Metabolism
A common method to study the uptake and metabolism of 5-azacytidine involves radiolabeling the compound and tracing its path within the cell.
-
Cell Culture: Cancer cell lines (e.g., AML or MDS cell lines) are cultured in appropriate media.
-
Radiolabeling: Cells are incubated with [14C]-5-azacytidine for varying time points.
-
Cell Lysis and Fractionation: After incubation, cells are harvested, lysed, and fractionated into cytoplasmic, nuclear, RNA, and DNA fractions.
-
Quantification: Scintillation counting is used to quantify the amount of radioactivity in each fraction, determining the extent of uptake and incorporation into RNA and DNA.
-
Metabolite Analysis: High-performance liquid chromatography (HPLC) can be used to separate and quantify the different phosphorylated forms of 5-azacytidine.
RNA-Mediated Cytotoxicity
The incorporation of 5-azacytidine triphosphate into RNA chains by RNA polymerase leads to several cytotoxic effects:
-
Disassembly of Polyribosomes: The presence of the analogue in RNA disrupts the structure of polyribosomes.[2][3]
-
Defective RNA Methylation and Function: It interferes with the proper methylation and acceptor function of transfer RNA (tRNA).[2]
-
Inhibition of Protein Synthesis: The culmination of these disruptions is the inhibition of protein production, ultimately leading to cell death.[1][2][3]
DNA-Mediated Epigenetic Modification
The conversion of 5-azacytidine diphosphate to its deoxy form, 5-aza-deoxycytidine triphosphate, allows for its incorporation into DNA during replication. This is the crucial step for its epigenetic activity.
Figure 2. Mechanism of DNA hypomethylation by 5-azacytidine.
Once incorporated into the DNA strand, the nitrogen atom at the 5th position of the azacytosine ring prevents the normal methylation process. When DNMT1 attempts to methylate this analogue, a nucleophilic attack results in the formation of an irreversible covalent bond between the enzyme and the DNA.[2][4] This "trapping" of DNMT1 leads to its degradation and a depletion of active enzyme in the cell.[4] Consequently, during subsequent rounds of DNA replication, the methylation pattern is not maintained, leading to a passive, global hypomethylation of the genome.[4] This can lead to the re-expression of previously silenced tumor suppressor genes, triggering apoptosis, cell cycle arrest, or differentiation of malignant cells.[1]
Experimental Protocol: Analysis of DNA Methylation
-
Treatment: Cells are treated with varying concentrations of 5-azacytidine.
-
Genomic DNA Extraction: High-quality genomic DNA is isolated from treated and untreated control cells.
-
Bisulfite Conversion: DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Methylation Analysis:
-
Global Methylation: Quantification of 5-methylcytosine levels can be performed using methods like HPLC or ELISA-based kits.
-
Gene-Specific Methylation: Methylation-specific PCR (MSP) or pyrosequencing of specific gene promoters (e.g., p15, p21) can determine the change in methylation status.
-
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of tumor suppressor genes to correlate demethylation with re-expression.
Quantitative Data on 5-Azacytidine Activity
The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity of 5-Azacytidine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HL60cy | Acute Myeloid Leukemia | > 0.1 | [5] |
| KG-1 | Acute Myeloid Leukemia | > 0.1 | [5] |
| SKM-1 | Acute Myeloid Leukemia | ~40 | [6] |
| A549 | Non-Small Cell Lung Cancer | Varies (cell viability affected) | [4] |
| HuH-7 | Hepatocellular Carcinoma | Resistant, treated with 30 µM | [7] |
| N1-S1 | Hepatocellular Carcinoma | Resistant, treated with 30 µM | [7] |
Note: IC50 values can vary significantly based on the cell line and experimental conditions.
Table 2: Comparison of 5-Azacytidine and Decitabine Effects
| Feature | 5-Azacytidine (AZA) | Decitabine (DAC) | Reference |
| Incorporation | RNA and DNA | DNA only | [2][4] |
| Primary Mechanism | Dual: RNA/DNA cytotoxicity and DNA hypomethylation | DNA hypomethylation | [4] |
| Effect on DNMT1 | Dose-dependent depletion | Near-maximal depletion at low concentrations | [4] |
| Cell Cycle Arrest | Accumulation in sub-G1 phase | Increase in G2/M phase | [4] |
| Gene Expression Modulation | Modulates 2- to 5-fold more genes than DAC at higher concentrations | Modulates a distinct set of genes | [4] |
Conclusion
5-Azacytidine is a potent anti-neoplastic agent with a complex and multifaceted mechanism of action. Its ability to incorporate into both RNA and DNA allows it to exert both direct cytotoxic effects and powerful epigenetic modifications. By inducing DNA hypomethylation, 5-azacytidine can reverse the aberrant gene silencing that drives tumorigenesis, leading to the re-activation of critical cellular control pathways. Understanding these detailed mechanisms is crucial for optimizing its clinical efficacy, developing rational combination therapies, and overcoming mechanisms of resistance.
References
- 1. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 2. Azacitidine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-azacytidine enhances the anti-leukemic activity of lintuzumab (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-Azacytidine Downregulates the Proliferation and Migration of Hepatocellular Carcinoma Cells In Vitro and In Vivo by Targeting miR-139-5p/ROCK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
6-Amino-5-azacytidine: A Technical Overview of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The available scientific literature on 6-Amino-5-azacytidine is limited. This document summarizes the currently accessible data. An in-depth guide comparable to that of its well-studied analog, 5-azacytidine, cannot be constructed at this time due to a scarcity of detailed research on its specific mechanisms of action and biological pathways.
Introduction
This compound is a nucleoside analog and a derivative of the well-known chemotherapeutic agent 5-azacytidine.[1] While its parent compound is extensively researched as a DNA methyltransferase (DNMT) inhibitor, specific and detailed information regarding the biological activity of this compound is sparse. Current data suggests that its primary activities include growth inhibition of certain cancer cell lines and bacteria, as well as interference with purine metabolism.[1]
Core Biological Activities
The primary biological activities of this compound identified in the available literature are its growth-inhibitory effects.
Antiproliferative and Cytotoxic Effects
In vitro studies have demonstrated the ability of this compound to inhibit the growth of human cancer cell lines. Specifically, it has an inhibitory dose (ID50) of 33.9 μM against CCRF-CEM (human T-cell acute lymphoblastic leukemia) cells.[2] Furthermore, at a concentration of 100 μM, it has been shown to inhibit the growth of WI-L2 (human B-lymphoblastoid) cells by 39%.[2]
Antimicrobial Activity
This compound has been reported to inhibit the growth of the bacterium Escherichia coli.[1][2] The precise mechanism and effective concentrations for this antibacterial activity are not detailed in the currently available literature.
Metabolic Interference
It has been noted that this compound interferes with the metabolism of purines.[1] However, the specific enzymes or pathways within purine metabolism that are affected by this compound have not been elucidated in the reviewed literature.
Quantitative Biological Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Cell Line/Organism | Assay Type | Metric | Value | Reference |
| CCRF-CEM | Growth Inhibition | ID50 | 33.9 μM | [2] |
| WI-L2 | Growth Inhibition | % Inhibition | 39% at 100 μM | [2] |
| E. coli | Growth Inhibition | - | Not specified | [1][2] |
Mechanism of Action
The precise mechanism of action for this compound has not been thoroughly described in the available scientific literature. While it is a derivative of 5-azacytidine, a known DNA methyltransferase inhibitor, it cannot be assumed that this compound functions through the same mechanism without dedicated comparative studies. The observation that it interferes with purine metabolism suggests a potentially different or additional mechanism of action compared to its parent compound, which primarily affects pyrimidine metabolism and DNA methylation.[1]
Signaling Pathways and Experimental Workflows
There is currently no available information detailing the specific signaling pathways modulated by this compound. Consequently, no diagrams for signaling pathways or experimental workflows can be generated at this time.
Experimental Protocols
Detailed experimental protocols for the key experiments cited are not provided in the source literature. The available information describes the outcomes of growth inhibition assays without specifying the detailed methodologies used.
Conclusion
This compound is a derivative of 5-azacytidine with demonstrated growth-inhibitory activity against specific human cancer cell lines and E. coli. The limited available data indicates it interferes with purine metabolism, a characteristic that may distinguish it from its more extensively studied parent compound. However, a comprehensive understanding of its biological activity is currently lacking. Further research is required to elucidate its precise mechanism of action, identify the signaling pathways it modulates, and establish its full therapeutic potential. The information presented here is based on the sparse data currently available and should be considered in the context of this significant knowledge gap.
References
6-Amino-5-azacytidine: A Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and foundational biochemical data of 6-Amino-5-azacytidine, a derivative of the well-known epigenetic modifier 5-azacytidine. While research on this specific analog is limited, this document consolidates the available information, including its synthesis, initial biological evaluation, and presumed mechanism of action based on its structural relationship to 5-azacytidine. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential of azanucleoside analogs.
Introduction
The landscape of cancer therapeutics has been significantly shaped by the advent of epigenetic drugs, with nucleoside analogs playing a pivotal role. 5-Azacytidine, a pyrimidine nucleoside analog, was a pioneering agent in this class, demonstrating efficacy in the treatment of myelodysplastic syndromes (MDS) through its ability to inhibit DNA methylation.[1][2] The success of 5-azacytidine spurred further research into related compounds with the aim of discovering agents with improved efficacy, stability, or a different spectrum of activity. Within this context, this compound emerged as a novel derivative. This document delves into the initial discovery and characterization of this compound.
Discovery and History
This compound, also known as 4,6-Diamino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one, was first synthesized and described in a 1989 publication by Alois Pískala and his colleagues at the Czechoslovak Academy of Sciences.[3] This work was a part of a broader investigation into analogs of 5-azacytidine. The rationale behind the synthesis of 6-substituted derivatives was to explore the structure-activity relationships of these compounds and to potentially modulate their biological effects. The Pískala paper remains the primary and most comprehensive source of information on this compound to date.
Synthesis of this compound
The synthesis of this compound was achieved through a multi-step process as detailed by Pískala et al. (1989). The key steps are outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-ethoxycarbonylguanidine
-
2,3,5-tri-O-benzoyl-β-D-ribosyl isocyanate
-
Bis(trimethylsilyl)acetamide
-
Ammonia in methanol
-
Chlorotrimethylsilane
-
Triethylamine
-
Hydrogen peroxide in acetic acid
-
Methanol
Procedure:
-
Preparation of N-ethoxycarbonylamidinourea derivative: The synthesis commences with the reaction of N-ethoxycarbonylguanidine with 2,3,5-tri-O-benzoyl-β-D-ribosyl isocyanate to yield the corresponding N-ethoxycarbonylamidinourea derivative.
-
Cyclization: The resulting amidinourea is then cyclized using bis(trimethylsilyl)acetamide to form the 6-ethoxy derivative of the protected 5-azacytidine.
-
Ammonolysis: The intermediate 6-ethoxy derivative undergoes ammonolysis to yield the desired 6-amino derivative, this compound, along with a 6-methoxy derivative as a byproduct.
-
Alternative Reactions: The study also explored other reaction pathways, including the reaction of the amidinourea with a mixture of chlorotrimethylsilane and triethylamine to form a blocked nucleoside. This blocked nucleoside could also be obtained through dealkylation of the 6-ethoxy derivative or oxidation of tribenzoyl-5-azacytidine.
-
Deprotection and Purification: The final product is deprotected and purified to yield this compound.
Diagram of Synthetic Pathway
Caption: Synthetic pathway for this compound.
Biological Activity and Quantitative Data
The initial biological evaluation of this compound was conducted against a panel of bacterial and cancer cell lines. The key findings from Pískala et al. (1989) are summarized in the table below.
| Test System | Compound | Concentration | Effect |
| E. coli B | This compound | 100 µg/ml | 46% growth inhibition |
| E. coli B | 6-Oxo derivative | 100 µg/ml | Inactive |
| E. coli B | 6-Methoxy derivative | 100 µg/ml | Inactive |
| CCRF-CEM cells | This compound | 33.9 µM | ID50 (50% inhibitory dose) |
| WI-L2 cells | This compound | 100 µM | 39% growth inhibition |
| L1210 cells | This compound | ~100 µM | No inhibition |
| LoVo/L cells | This compound | ~100 µM | No inhibition |
Table 1: Summary of the Biological Activity of this compound and its Derivatives. [3]
The results indicate that this compound possesses moderate inhibitory activity against E. coli and certain human cancer cell lines, particularly CCRF-CEM. The inactivity of the 6-oxo and 6-methoxy derivatives suggests that the 6-amino group is crucial for its biological activity.
Mechanism of Action (Presumed)
There have been no dedicated studies on the mechanism of action of this compound. However, based on its structural similarity to 5-azacytidine, it is highly probable that it functions as a nucleoside analog that interferes with nucleic acid metabolism. The primary proposed mechanism of action for 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs).[4][5]
Presumed Mechanism:
-
Cellular Uptake and Phosphorylation: It is anticipated that this compound is transported into the cell via nucleoside transporters. Inside the cell, it would be phosphorylated by kinases to its active triphosphate form.
-
Incorporation into Nucleic Acids: The triphosphate derivative of this compound would then be incorporated into newly synthesized DNA and/or RNA.
-
Inhibition of DNA Methyltransferase: Upon incorporation into DNA, the nitrogen atom at position 5 of the azacytosine ring is thought to form a covalent bond with the catalytic site of DNMTs.[3] This trapping of the enzyme on the DNA leads to its degradation and subsequent global DNA hypomethylation.
-
Reactivation of Tumor Suppressor Genes: The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, or apoptosis in cancer cells.
Diagram of Presumed Mechanism of Action
Caption: Presumed mechanism of action of this compound.
Experimental Protocols (General)
Detailed experimental protocols for the biological assays performed on this compound were not provided in the original publication. The following are general protocols for the cell lines and assays mentioned, which can be adapted for the evaluation of similar compounds.
Cell Culture
-
CCRF-CEM and WI-L2 cells: These suspension cell lines are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cell density is maintained between 1x10^5 and 1x10^6 cells/mL.
Cell Viability/Growth Inhibition Assay (e.g., MTT or WST-1 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Assay Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C. For MTT, a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability or growth inhibition relative to the vehicle control. Determine the ID50 or IC50 value from the dose-response curve.
Diagram of Experimental Workflow for Cell Viability Assay
Caption: General workflow for a cell viability assay.
Signaling Pathways Potentially Affected
Given the presumed mechanism of action as a DNA hypomethylating agent, this compound would likely impact numerous cellular signaling pathways that are regulated by epigenetic mechanisms. Based on the known effects of 5-azacytidine, the following pathways are plausible targets. It is important to reiterate that these are extrapolations and have not been experimentally verified for this compound.
-
p53 Signaling Pathway: Reactivation of the p53 tumor suppressor gene, which is often silenced by hypermethylation in cancer, could be a key consequence of treatment. This would lead to the induction of apoptosis and cell cycle arrest.
-
Cell Cycle Control Pathways: Genes encoding cell cycle inhibitors, such as p16INK4a and p15INK4b, are frequently hypermethylated in tumors. Their re-expression would lead to G1 arrest.
-
Apoptosis Pathways: The expression of pro-apoptotic genes can be restored, sensitizing cancer cells to programmed cell death.
-
Immune Signaling Pathways: 5-Azacytidine has been shown to upregulate the expression of endogenous retroviral elements and cancer-testis antigens, which can trigger an anti-tumor immune response.
Diagram of a Potentially Affected Signaling Pathway (p53 Pathway)
Caption: Hypothetical impact on the p53 signaling pathway.
Conclusion and Future Directions
This compound represents an early exploration into the chemical space surrounding the clinically important epigenetic drug, 5-azacytidine. The initial findings by Pískala and colleagues demonstrated that this derivative possesses modest anti-proliferative activity, with the 6-amino group being essential for its function. However, the lack of subsequent research has left a significant gap in our understanding of its full potential, mechanism of action, and pharmacokinetic properties.
For drug development professionals and researchers, this compound and other similar analogs may still hold untapped potential. Future research could focus on:
-
Re-synthesis and broader screening: Evaluating the compound against a wider and more diverse panel of cancer cell lines, including those with known epigenetic alterations.
-
Mechanistic studies: Directly investigating its effects on DNA methylation, RNA incorporation, and key cellular signaling pathways.
-
Pharmacokinetic and pharmacodynamic studies: Assessing its stability, metabolism, and in vivo efficacy in preclinical models.
-
Structure-activity relationship studies: Synthesizing and testing further derivatives to optimize activity and selectivity.
While this compound itself may not have progressed to clinical development, the foundational work on this and other early analogs has been instrumental in building our understanding of azanucleosides and continues to inform the design of next-generation epigenetic therapies.
References
- 1. 5-Azacytidine: Mechanism of Action AND Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine engages an IRE1α-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
The Impact of 5-Azacytidine on Escherichia coli Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the effects of 5-azacytidine, a cytidine analog, on the growth and gene expression of the bacterium Escherichia coli. While the user's initial query specified 6-Amino-5-azacytidine, the available scientific literature predominantly focuses on the well-characterized compound 5-azacytidine in the context of E. coli. This document synthesizes key findings on its mechanism of action, impact on bacterial growth kinetics, and transcriptome-level alterations. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.
Introduction
5-Azacytidine is a chemical analog of the nucleoside cytidine, where a nitrogen atom replaces the carbon at the 5-position of the pyrimidine ring. It is a well-known DNA methyltransferase inhibitor.[1][2] In E. coli, 5-azacytidine exerts its effects primarily through the inhibition of the DNA cytosine methyltransferase (Dcm), which is responsible for methylating the second cytosine in the sequence 5'-CCWGG-3' (where W can be A or T).[1][2] The incorporation of 5-azacytidine into DNA leads to the formation of a covalent bond with Dcm, effectively trapping and inactivating the enzyme.[1] This results in hypomethylation of the bacterial genome and subsequent alterations in gene expression.[1][2] Beyond its impact on DNA methylation, 5-azacytidine can also induce the SOS response, a global response to DNA damage in bacteria.[3]
Quantitative Effects on E. coli Growth and Gene Expression
The administration of 5-azacytidine has a dose-dependent inhibitory effect on the growth of E. coli. While low concentrations may have a negligible impact during the logarithmic growth phase, higher concentrations lead to a significant reduction in bacterial density, particularly as the culture enters the stationary phase.[4]
Impact on Bacterial Growth
The following table summarizes the effect of different concentrations of 5-azacytidine on the growth of E. coli K-12, as measured by absorbance at 600 nm (A600).
| Time (hours) | 0 µg/mL 5-azacytidine (A600) | 0.5 µg/mL 5-azacytidine (A600) | 5 µg/mL 5-azacytidine (A600) | 50 µg/mL 5-azacytidine (A600) |
| 2 | ~0.4 | ~0.4 | ~0.35 | ~0.3 |
| 4 | ~1.2 | ~1.2 | ~1.0 | ~0.8 |
| 6 | ~2.0 | ~2.0 | ~1.7 | ~1.3 |
| 8 | ~2.2 | ~2.1 | ~1.8 | ~1.4 |
Data adapted from Militello et al., 2016.[4]
Transcriptomic Alterations
Treatment with 5-azacytidine leads to significant changes in the E. coli transcriptome. These changes are more pronounced in the early stationary phase compared to the logarithmic phase. The alterations in gene expression are believed to be mediated by both DNA methylation-dependent and -independent mechanisms.[4][5]
Table 2: Summary of Gene Expression Changes in E. coli Treated with 5 µg/mL 5-Azacytidine [4][5]
| Growth Phase | Number of Upregulated Genes | Number of Downregulated Genes |
| Logarithmic Phase | 6 | 1 |
| Early Stationary Phase | 44 | 12 |
Data adapted from Militello et al., 2016.[4][5]
Mechanism of Action
The primary mechanism of action of 5-azacytidine in E. coli involves its incorporation into DNA and the subsequent inhibition of DNA cytosine methyltransferase (Dcm). This leads to a cascade of downstream effects, including altered gene expression and the induction of the DNA damage response.
Caption: Mechanism of 5-azacytidine in E. coli.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of 5-azacytidine on E. coli.
Bacterial Growth Inhibition Assay
This protocol details the methodology for determining the effect of 5-azacytidine on the growth kinetics of E. coli.
-
Strain and Media: Use E. coli K-12 strain grown in Luria-Bertani (LB) broth.
-
Overnight Culture: Inoculate a single colony of E. coli into 5 mL of LB broth and incubate overnight at 37°C with shaking.
-
Subculturing: The next day, dilute the overnight culture 1:100 into fresh LB broth.
-
Drug Preparation: Prepare a stock solution of 5-azacytidine in sterile water.
-
Treatment: Add 5-azacytidine to the subcultures at desired final concentrations (e.g., 0, 0.5, 5, and 50 µg/mL).
-
Incubation and Monitoring: Incubate the cultures at 37°C with shaking. Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 2 hours) for up to 8-10 hours.
-
Data Analysis: Plot the OD600 values against time to generate growth curves for each concentration.
Caption: Workflow for Bacterial Growth Inhibition Assay.
Transcriptome Analysis via DNA Microarray
This protocol outlines the steps for analyzing global gene expression changes in E. coli in response to 5-azacytidine treatment.
-
Bacterial Culture and Treatment: Grow E. coli K-12 in LB broth to the desired growth phase (e.g., logarithmic or early stationary phase). Treat the cultures with a selected concentration of 5-azacytidine (e.g., 5 µg/mL) and a control with no drug.
-
RNA Isolation: Harvest bacterial cells by centrifugation. Isolate total RNA using a commercial RNA purification kit according to the manufacturer's instructions. Ensure the RNA is of high quality and free of DNA contamination.
-
cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase. Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).
-
Microarray Hybridization: Hybridize the labeled cDNA to an E. coli gene expression microarray slide.
-
Scanning and Data Acquisition: Scan the microarray slide using a microarray scanner to detect the fluorescence signals.
-
Data Analysis: Quantify the signal intensities for each spot on the array. Normalize the data and perform statistical analysis to identify genes that are differentially expressed between the 5-azacytidine-treated and control samples.
Caption: Workflow for Transcriptome Analysis.
Conclusion and Future Directions
5-Azacytidine demonstrates a clear, dose-dependent inhibitory effect on the growth of E. coli, which is accompanied by significant alterations in gene expression. The primary mechanism of action is the inhibition of DNA methyltransferase, leading to genome-wide hypomethylation. This technical guide provides a foundational understanding and practical protocols for researchers investigating the antibacterial properties of 5-azacytidine and other DNA methyltransferase inhibitors. Future research could focus on elucidating the full spectrum of genes regulated by Dcm-mediated methylation and exploring the potential for synergistic effects of 5-azacytidine with other antimicrobial agents. A deeper understanding of the DNA methylation-independent effects of 5-azacytidine in bacteria also warrants further investigation.
References
- 1. 5-Azacytidine: Microbiological Assay in Mouse Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. knightscholar.geneseo.edu [knightscholar.geneseo.edu]
- 4. 5-azacytidine induces transcriptome changes in Escherichia coli via DNA methylation-dependent and DNA methylation-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-azacytidine induces transcriptome changes in Escherichia coli via DNA methylation-dependent and DNA methylation-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of 5-Azacytidine on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Azacytidine (also known as Azacitidine) is a pyrimidine nucleoside analog of cytidine with well-documented antineoplastic activity.[1][2] This technical guide provides a comprehensive overview of the in vitro effects of 5-Azacytidine on cancer cells, focusing on its mechanisms of action, impact on cellular processes, and the signaling pathways it modulates. The information is compiled from a range of preclinical studies and is intended to serve as a resource for researchers and professionals in oncology drug development. This document details the cytotoxic and cytostatic effects of 5-Azacytidine across various cancer cell lines, presents key quantitative data in a structured format, outlines common experimental protocols for its study, and visualizes the underlying molecular pathways.
Mechanism of Action
5-Azacytidine exerts its anticancer effects through a dual mechanism that involves its incorporation into both RNA and DNA.[2][3]
-
At low concentrations , its primary effect is the inhibition of DNA methyltransferases (DNMTs).[3] After being incorporated into DNA, 5-Azacytidine covalently traps DNMT enzymes, leading to their degradation.[3][4] This results in a global DNA hypomethylation, which can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, or apoptosis.[3][5]
-
At high concentrations , 5-Azacytidine exhibits direct cytotoxicity.[2] Being a ribonucleoside, it is extensively incorporated into RNA, leading to the disassembly of polyribosomes, defective transfer RNA function, and a subsequent inhibition of protein synthesis, ultimately resulting in cell death.[2][6]
Quantitative Data on In Vitro Efficacy
The in vitro potency of 5-Azacytidine varies across different cancer cell lines and is dependent on the duration of exposure. Below is a summary of reported efficacy data.
Table 1: Cytotoxicity (EC50/IC50) of 5-Azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50/IC50 (µM) | Exposure Time (hours) | Assay Method |
| A549 | Non-Small Cell Lung Cancer | 1.8 - 10.5 | 72 | Cell Viability Assay |
| H1299 | Non-Small Cell Lung Cancer | 5.1 | 72 | Cell Viability Assay |
| HepG2 | Hepatocellular Carcinoma | ~50 | 24 | MTT Assay |
| HuH7 | Hepatocellular Carcinoma | ~500 | 24 | MTT Assay |
| JHH6 | Hepatocellular Carcinoma | >5000 | 24 | MTT Assay |
| MCF-7 | Breast Cancer | Not specified | 48 | MTT Assay |
| CNDT2.5 | Midgut Neuroendocrine Tumor | Dose-dependent reduction | 144 (6 days) | MTT Assay |
| H727 | Pulmonary Neuroendocrine Tumor | Dose-dependent reduction | 144 (6 days) | MTT Assay |
| BON | Gastrointestinal Neuroendocrine Tumor | Dose-dependent reduction | 144 (6 days) | MTT Assay |
| HL-60 | Promyelocytic Leukemia | Not specified | Not specified | Flow Cytometry |
Note: EC50/IC50 values are highly dependent on experimental conditions. The data presented here is a compilation from various sources for comparative purposes.[7][8]
Table 2: Effects of 5-Azacytidine on Cell Cycle Distribution and Apoptosis
| Cell Line | Concentration (µM) | Effect | Method |
| CNDT2.5 | Not specified | Accumulation in G2 phase | Flow Cytometry |
| A549 | Not specified | Accumulation in sub-G1 phase | Cell Cycle Analysis |
| HL-60 | 2-6 | Preferential apoptosis of G1 phase cells | Flow Cytometry |
| HL-60 | 8-40 | No cell cycle phase-specific apoptosis | Flow Cytometry |
| JHH-6/HuH-7 | Not specified | Increase in G1/G0 and G2/M phases | Cell Cycle Analysis |
Key In Vitro Effects on Cancer Cells
Inhibition of Cell Proliferation
5-Azacytidine demonstrates a dose-dependent inhibition of proliferation in a variety of cancer cell lines, including neuroendocrine tumors, non-small cell lung cancer, and hepatocellular carcinoma.[1][7] This anti-proliferative effect is a direct consequence of its impact on the cell cycle and the induction of apoptosis.
Induction of Cell Cycle Arrest
The compound has been shown to induce cell cycle arrest, although the specific phase of arrest can vary. For instance, in neuroendocrine carcinoid cells, 5-Azacytidine treatment leads to an accumulation of cells in the G2 phase of the cell cycle, which is supported by an increase in the levels of Cyclin B1.[1] In contrast, some studies on non-small cell lung cancer cells report an accumulation in the sub-G1 phase, indicative of apoptosis.[7]
Induction of Apoptosis
5-Azacytidine is a potent inducer of apoptosis.[9] The mechanism of apoptosis induction can be concentration-dependent. At lower concentrations in HL-60 leukemia cells, apoptosis is preferentially induced in G1 phase cells and is linked to its incorporation into RNA.[6] At higher concentrations, it triggers apoptosis irrespective of the cell cycle phase, likely due to its combined incorporation into both RNA and DNA.[6] In some contexts, 5-Azacytidine-induced apoptosis is mediated by the upregulation of pro-apoptotic proteins such as NOXA and PUMA.[10]
Modulation of Gene Expression
As a DNA hypomethylating agent, 5-Azacytidine can reactivate the expression of epigenetically silenced genes.[5] This includes tumor suppressor genes that can inhibit cancer cell growth and survival. For example, it has been shown to upregulate miR-139-5p in hepatocellular carcinoma cells, which in turn reduces the levels of its target, ROCK2, a protein involved in cell migration.[11]
Signaling Pathways Modulated by 5-Azacytidine
The cellular effects of 5-Azacytidine are mediated through the modulation of several key signaling pathways.
DNA Methylation and Tumor Suppressor Gene Reactivation
The core mechanism of 5-Azacytidine involves the inhibition of DNMTs, leading to the reactivation of tumor suppressor genes.
Apoptosis Induction Pathways
5-Azacytidine can trigger apoptosis through both intrinsic and extrinsic pathways, often involving the upregulation of pro-apoptotic BCL-2 family members. In acute myeloid leukemia (AML) cells, 5-Azacytidine induces the pro-apoptotic protein NOXA through the Integrated Stress Response (ISR) pathway, priming the cells for apoptosis.[10]
PI3K/AKT Pathway
In some contexts, such as ovarian cancer, 5-Azacytidine has been reported to upregulate PIK3CA, the gene encoding the catalytic subunit of PI3K.[12] This can lead to the activation of the PI3K-AKT signaling pathway, which paradoxically has been associated with increased invadopodia formation and metastatic potential in this specific cancer type.[12] This highlights the context-dependent effects of 5-Azacytidine.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the in vitro effects of 5-Azacytidine. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Aspirate the medium and add fresh medium containing a serial dilution of 5-Azacytidine. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Steps:
-
Cell Culture and Treatment: Culture cells and treat with 5-Azacytidine for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Protocol Steps:
-
Cell Culture and Treatment: Treat cells with 5-Azacytidine as required.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate, such as DNMTs, cell cycle regulators, or apoptosis-related proteins.
Protocol Steps:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
5-Azacytidine is a potent antineoplastic agent with a complex, multi-faceted mechanism of action. Its ability to inhibit DNA methylation and disrupt protein synthesis leads to significant in vitro effects on cancer cells, including the inhibition of proliferation, induction of cell cycle arrest, and apoptosis. The specific cellular responses and signaling pathways affected by 5-Azacytidine can be context- and dose-dependent. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of 5-Azacytidine and other epigenetic therapies in oncology.
References
- 1. Azacytidine induces cell cycle arrest and suppression of neuroendocrine markers in carcinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azacitidine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 4. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential induction of apoptosis and senescence by the DNA methyltransferase inhibitors 5-azacytidine and 5-aza-2'-deoxycytidine in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. 5-Azacytidine Downregulates the Proliferation and Migration of Hepatocellular Carcinoma Cells In Vitro and In Vivo by Targeting miR-139-5p/ROCK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Azacytidine promotes invadopodia formation and tumor metastasis through the upregulation of PI3K in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
6-Amino-5-azacytidine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Cytidine Analog
Abstract
6-Amino-5-azacytidine is a cytidine analog belonging to the family of DNA methyltransferase (DNMT) inhibitors. Sharing structural similarities with the well-characterized epigenetic drug 5-azacytidine, this compound holds significant interest for researchers in oncology, epigenetics, and drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization and evaluation, and insights into its potential mechanisms of action. The information is presented to support further investigation and application of this compound in research and therapeutic development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a foundational dataset for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃N₅O₅ | [1][2] |
| Molecular Weight | 259.22 g/mol | [1][2] |
| CAS Number | 105331-00-8 | [2] |
| Melting Point | 240-242 °C (decomposes) | |
| Appearance | White to off-white solid | |
| Solubility | Water: 14.71 mg/mL (56.75 mM) (ultrasonication may be required) | [2] |
| PBS: 8.33 mg/mL (32.13 mM) (requires warming and ultrasonication) | [2] | |
| Synonyms | 4,6-Diamino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one | [1] |
Experimental Protocols
Synthesis of this compound (General Procedure)
Principle: The synthesis typically involves the glycosylation of a silylated 5-azacytosine derivative with a protected ribofuranose, followed by deprotection.
Materials:
-
5-Azacytosine derivative (e.g., 4,6-diamino-1,3,5-triazin-2-one)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Protected β-D-ribofuranose (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose)
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Methanolic ammonia or sodium methoxide in methanol
-
Silica gel for column chromatography
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, methanol, dichloromethane)
Procedure:
-
Silylation of the Azacytosine Base:
-
A suspension of the 4,6-diamino-1,3,5-triazin-2-one in excess hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate is refluxed under an inert atmosphere (e.g., argon or nitrogen) until the mixture becomes a clear solution.
-
The excess HMDS is removed under reduced pressure to yield the silylated base as a residue.
-
-
Glycosylation:
-
The silylated base is dissolved in an anhydrous solvent such as acetonitrile.
-
The protected β-D-ribofuranose, dissolved in the same anhydrous solvent, is added to the solution.
-
The mixture is cooled in an ice bath, and the Lewis acid catalyst (e.g., TMSOTf) is added dropwise.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
-
Work-up and Purification of the Protected Nucleoside:
-
The reaction mixture is quenched by the addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude protected nucleoside is purified by silica gel column chromatography.
-
-
Deprotection:
-
The purified protected nucleoside is dissolved in anhydrous methanol.
-
A solution of methanolic ammonia or sodium methoxide in methanol is added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the residue is purified by recrystallization or silica gel chromatography to yield this compound.
-
High-Performance Liquid Chromatography (HPLC) Analysis
The following is an adapted protocol for the analysis of this compound, based on established methods for 5-azacytidine.[3][4][5]
Principle: Reversed-phase HPLC is used to separate and quantify this compound based on its polarity.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Sample solvent: Water or a mixture of water and acetonitrile
-
This compound standard
-
0.45 µm syringe filters
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phases and degas them before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the sample solvent to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the sample solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution can be optimized. A starting point could be 95% Mobile Phase A and 5% Mobile Phase B, with a linear gradient to increase the percentage of Mobile Phase B over time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210-242 nm (based on the UV absorbance of the triazine ring)
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. The retention time of the peak corresponding to this compound in the sample should match that of the standard. The concentration in the sample can be determined from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization
NMR spectroscopy is a critical tool for the structural elucidation of this compound. While specific NMR data for this compound is not widely published, a general protocol for acquiring ¹H and ¹³C NMR spectra for nucleoside analogs is provided.[6]
Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of the atomic nuclei within the molecule.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for protons in the molecule, and a relaxation delay of 1-5 seconds.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the protons to the ribose and triazine ring structures.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Proton decoupling is typically used to simplify the spectrum.
-
Analyze the chemical shifts to identify the carbon atoms in the molecule.
-
DNA Methyltransferase 1 (DNMT1) Inhibition Assay
This colorimetric assay is designed to screen for inhibitors of DNMT1 activity.[7][8]
Principle: The assay measures the methylation of a DNA substrate by DNMT1. The methylated DNA is then detected using an antibody specific for 5-methylcytosine in an ELISA-like format. Inhibition of DNMT1 results in a decreased signal.
Materials:
-
DNMT1 Inhibitor Screening Assay Kit (commercially available kits from suppliers like Abcam or EpigenTek provide the necessary reagents)
-
Recombinant DNMT1 enzyme
-
S-Adenosyl-L-methionine (SAM)
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., 5-azacytidine)
-
Microplate reader
Procedure:
-
Assay Setup:
-
Prepare the assay buffer, wash buffer, and other reagents as per the kit instructions.
-
In a 96-well plate coated with a DNA substrate, add the assay buffer.
-
-
Enzyme Reaction:
-
Add the test inhibitor (this compound at various concentrations), a positive control inhibitor, or a vehicle control to the wells.
-
Add the recombinant DNMT1 enzyme to all wells except the blank.
-
Initiate the reaction by adding SAM to all wells.
-
Incubate the plate at 37 °C for a specified time (e.g., 60-90 minutes) to allow for DNA methylation.
-
-
Detection:
-
Wash the wells to remove unreacted components.
-
Add a primary antibody that specifically binds to 5-methylcytosine and incubate.
-
Wash the wells and add a secondary enzyme-linked antibody.
-
Wash the wells and add a developing solution to produce a colorimetric signal.
-
-
Measurement and Analysis:
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The percentage of inhibition is calculated relative to the vehicle control. An IC₅₀ value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Biological Activity and Signaling Pathways
As a close analog of 5-azacytidine, this compound is presumed to exert its biological effects primarily through the inhibition of DNA methyltransferases (DNMTs).[9] This leads to the hypomethylation of DNA and the re-expression of silenced tumor suppressor genes.[10]
Mechanism of DNMT Inhibition
The proposed mechanism of action involves the incorporation of the azacytidine analog into DNA during replication. The nitrogen atom at the 5-position of the triazine ring forms a covalent bond with the DNMT enzyme, effectively trapping it and leading to its degradation. This prevents the maintenance of methylation patterns on newly synthesized DNA strands.
Affected Signaling Pathways
Studies on 5-azacytidine have revealed its impact on various signaling pathways crucial in cancer development and progression. It is anticipated that this compound would affect similar pathways.
-
PI3K/AKT Pathway: 5-Azacytidine has been shown to upregulate the transcription of PIK3CA, a key component of the PI3K-AKT signaling pathway, which is involved in cell survival, proliferation, and metastasis.[1]
-
JAK/STAT Pathway: The JAK/STAT signaling pathway, which plays a role in cell proliferation, differentiation, and apoptosis, has been identified as a significant mediator of the cellular response to 5-azacytidine in lung cancer models.[10]
-
Apoptosis and Cell Cycle Regulation: By reactivating tumor suppressor genes, azacytidine analogs can induce apoptosis and cell cycle arrest in cancer cells.[9][11]
Visualizations
Proposed Signaling Pathway of this compound in Cancer Cells
Caption: Proposed mechanism of this compound action in cancer cells.
Experimental Workflow for Screening in Cancer Cell Lines
Caption: A typical workflow for the preclinical evaluation of this compound.
Conclusion
This compound presents a compelling subject for further research in the field of epigenetics and cancer therapy. This technical guide consolidates the available data on its physical and chemical properties and provides adaptable experimental protocols for its synthesis, characterization, and biological evaluation. The elucidation of its precise mechanism of action and its effects on various signaling pathways will be crucial in determining its potential as a therapeutic agent. The information and methodologies presented herein are intended to facilitate these future investigations.
References
- 1. 5-Azacytidine promotes invadopodia formation and tumor metastasis through the upregulation of PI3K in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. impactfactor.org [impactfactor.org]
- 5. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. epigentek.com [epigentek.com]
- 9. Frontiers | 5-Azacytidine Potentiates Anti-tumor Immunity in a Model of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 10. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Therapeutic Potential of 6-Amino-5-azacytidine and its Analogue, 5-Azacytidine
Introduction
6-Amino-5-azacytidine is a synthetic pyrimidine nucleoside analogue. As a derivative of cytidine, it holds potential for investigation in various therapeutic areas, particularly in oncology and infectious diseases. However, publicly available data on the biological activity and mechanism of action of this compound are currently limited. In contrast, its close analogue, 5-azacytidine (Azacitidine), is a well-characterized epigenetic modifier approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the known properties of this compound and leverages the extensive data on 5-azacytidine to explore its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals.
This compound: Current State of Knowledge
The available preclinical data for this compound is sparse and primarily originates from a 1989 study. The compound has demonstrated inhibitory activity against both bacterial and human cancer cell lines.
Quantitative Data on Biological Activity
The known biological activities of this compound are summarized in the table below.
| Target Organism/Cell Line | Assay Type | Metric | Value |
| Escherichia coli | Growth Inhibition | - | Active |
| CCRF-CEM (Human T-cell acute lymphoblastic leukemia) | Cell Viability | ID50 | 33.9 μM |
| WI-L2 (Human B-lymphoblastoid cell line) | Growth Inhibition | % Inhibition | 39% at 100 μM |
5-Azacytidine (Azacitidine): A Well-Characterized Analogue
5-Azacytidine is an FDA-approved drug for the treatment of myelodysplastic syndromes. Its mechanism of action and therapeutic effects have been extensively studied, providing a valuable framework for understanding the potential of related azacytidine compounds.
Mechanism of Action
5-Azacytidine exerts its antineoplastic effects through a dual mechanism:
-
At low concentrations, it inhibits DNA methyltransferases (DNMTs). After incorporation into DNA, it forms a covalent bond with DNMTs, leading to their degradation. This results in hypomethylation of DNA and re-expression of silenced tumor suppressor genes.[1][2]
-
At high concentrations, it is cytotoxic. As a ribonucleoside, it is incorporated into RNA to a greater extent than DNA, leading to disruption of protein synthesis and cell death.[3][4]
References
- 1. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition | Semantic Scholar [semanticscholar.org]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for 5-Azacytidine In Vitro Experiments
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for in vitro experiments using 5-Azacytidine (also known as Azacitidine or AZA), a potent inhibitor of DNA methylation. While the query specified "6-Amino-5-azacytidine," the vast body of scientific literature and experimental data pertains to 5-Azacytidine. It is presumed that the user is interested in the widely studied 5-Azacytidine, and the following protocols are based on this compound. 5-Azacytidine is a cytidine analog that gets incorporated into DNA and RNA, leading to the inhibition of DNA methyltransferases (DNMTs), subsequent DNA hypomethylation, and reactivation of silenced tumor suppressor genes.[1][2] Its multifaceted mechanism also includes the induction of apoptosis and cell cycle arrest, making it a valuable tool in cancer research and drug development.[1][2][3]
Mechanism of Action
5-Azacytidine exerts its biological effects through a multi-pronged approach. Upon cellular uptake, it is phosphorylated and incorporated into both RNA and DNA.[2] Its incorporation into RNA disrupts protein synthesis.[2] When incorporated into DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent hypomethylation of the DNA.[2] This reactivation of tumor suppressor genes can induce cell cycle arrest, differentiation, or apoptosis.[2]
Data Presentation: Quantitative In Vitro Data for 5-Azacytidine
The following table summarizes the effective concentrations and IC50 values of 5-Azacytidine in various cancer cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Non-small cell lung cancer (NSCLC) panel | Cell Viability | EC50 | 1.8–10.5 µM | [1] |
| H1299 (NSCLC) | Cell Viability | EC50 | 5.1 µM | [1] |
| MOLT4 (Acute Lymphoblastic Leukemia) | MTT Assay | IC50 (24h) | 16.51 µM | [4] |
| MOLT4 (Acute Lymphoblastic Leukemia) | MTT Assay | IC50 (48h) | 13.45 µM | [4] |
| Jurkat (Acute Lymphoblastic Leukemia) | MTT Assay | IC50 (24h) | 12.81 µM | [4] |
| Jurkat (Acute Lymphoblastic Leukemia) | MTT Assay | IC50 (48h) | 9.78 µM | [4] |
| CCRF-CEM | Not Specified | ID50 | 33.9 μM | [5] |
| WI-L2 | Growth Inhibition | % Inhibition (100 µM) | 39% | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of 5-Azacytidine on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MOLT4, Jurkat)
-
5-Azacytidine (stock solution prepared in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of 5-Azacytidine (e.g., a serial dilution from 0 to 50 µM).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after 5-Azacytidine treatment.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with 5-Azacytidine.
Materials:
-
Cancer cell lines
-
5-Azacytidine
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.[6]
-
Treat cells with the desired concentration of 5-Azacytidine (e.g., 50 µM) for a specified duration (e.g., 96 hours).[6]
-
Harvest the cells and wash them with PBS.[6]
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 10-15 minutes.[6]
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Logical Flow of Apoptosis Detection
Caption: Cellular states identified by Annexin V/PI staining.
Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after 5-Azacytidine treatment.
Materials:
-
Cancer cell lines
-
5-Azacytidine
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with 5-Azacytidine for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.[1]
Western Blot Analysis
This protocol is used to detect changes in the expression of specific proteins (e.g., DNMT1, γ-H2AX) following 5-Azacytidine treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-DNMT1, anti-γ-H2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[7]
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Signaling Pathway
Simplified Signaling Pathway of 5-Azacytidine Action
Caption: Key molecular events following cellular uptake of 5-Azacytidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential induction of apoptosis and senescence by the DNA methyltransferase inhibitors 5-azacytidine and 5-aza-2'-deoxycytidine in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine Downregulates the Proliferation and Migration of Hepatocellular Carcinoma Cells In Vitro and In Vivo by Targeting miR-139-5p/ROCK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azacitidine - Wikipedia [en.wikipedia.org]
- 5. 5-Azacytidine Inhibits the Activation of Senescence Program and Promotes Cytotoxic Autophagy during Trdmt1-Mediated Oxidative Stress Response in Insulinoma β-TC-6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA methyltransferase inhibitor 5-azacytidine in high dose promotes ultrastructural maturation of cardiomyocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Azacitidine Exerts Prolonged Pro-Apoptotic Effects and Overcomes Cisplatin-Resistance in Non-Seminomatous Germ Cell Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Treatment with 5-Azacytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azacytidine (also known as Azacitidine or AZA) is a chemical analog of the nucleoside cytidine, widely utilized in cancer research and therapy.[1] It is a first-generation DNA methyltransferase inhibitor (DNMTi) approved for the treatment of myelodysplastic syndromes (MDS).[2] Its mechanism of action involves reversing aberrant DNA methylation patterns that are a hallmark of many cancers, leading to the re-expression of silenced tumor suppressor genes.[3][4] Beyond its epigenetic effects, 5-Azacytidine also exhibits direct cytotoxicity, making it a potent agent for studying and targeting cancer cell proliferation, differentiation, and apoptosis.
These application notes provide a comprehensive overview of the use of 5-Azacytidine in cell culture, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.
(Note: The compound is correctly known as 5-Azacytidine, a 4-amino substituted molecule, rather than 6-Amino-5-azacytidine.)
Mechanism of Action
5-Azacytidine exerts its antineoplastic effects through a dual mechanism involving its incorporation into both RNA and DNA.[1]
-
Inhibition of DNA Methylation (Hypomethylation): As a cytidine analog, 5-Azacytidine is metabolized and its deoxy form (5-aza-2'-deoxycytidine triphosphate) is incorporated into replicating DNA.[1] Once in the DNA strand, it forms an irreversible covalent bond with DNA methyltransferases (DNMTs), trapping the enzyme.[3][4] This leads to the depletion and degradation of DNMTs, preventing the maintenance of DNA methylation patterns during cell division.[5][6] The resulting passive hypomethylation can reactivate the transcription of previously silenced tumor suppressor genes, which in turn can trigger cell cycle arrest, differentiation, or apoptosis.[4][5]
-
Cytotoxicity via RNA/DNA Incorporation: At higher concentrations, 5-Azacytidine demonstrates direct cytotoxicity. As a ribonucleoside, it is incorporated into RNA to a greater extent than DNA.[1][7] Its presence in RNA disrupts the assembly of polyribosomes, interferes with transfer RNA (tRNA) function, and inhibits protein synthesis.[1][7] Incorporation into both DNA and RNA leads to DNA damage and metabolic stress, ultimately resulting in cell death.[3][8]
Quantitative Data Summary
The cellular response to 5-Azacytidine is context-dependent, varying with cell type, drug concentration, and exposure duration.
Table 1: Efficacy of 5-Azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 / IC50 | Citation |
|---|---|---|---|
| H1299 | Non-Small Cell Lung | 5.1 µM | [3] |
| A549 | Non-Small Cell Lung | 1.8 - 10.5 µM (Range for 5 lines) | [3] |
| H1975 | Non-Small Cell Lung | 1.8 - 10.5 µM (Range for 5 lines) | [3] |
| H460 | Non-Small Cell Lung | 1.8 - 10.5 µM (Range for 5 lines) | [3] |
| H23 | Non-Small Cell Lung | 1.8 - 10.5 µM (Range for 5 lines) | [3] |
| VU40T | Head and Neck Squamous Cell | > 500 nM | [9] |
| SCC040 | Head and Neck Squamous Cell | > 500 nM |[9] |
Table 2: Typical Experimental Concentrations of 5-Azacytidine
| Cell Line / Model | Concentration(s) | Duration | Observed Effect | Citation |
|---|---|---|---|---|
| Myeloid (P39, HL60) | ≥ 0.5 µM | 24 hours | Dose-dependent apoptosis, DNA hypomethylation | [10] |
| Murine Myoblasts (C2C12) | 5 µM | 24 hours | Increased expression of MyoD, p21; inhibited proliferation | [11][12] |
| Uveal Melanoma | 1, 5, 20 µM | 9 - 27.5 days | Dose-dependent effects on proliferation and colony formation | [13] |
| Hepatocellular Carcinoma | 0.8, 6, 30 µM | N/A | Downregulated proliferation and migration | [2] |
| HL-60 Leukemia | 2 - 6 µM | N/A | Preferential apoptosis of G1 phase cells | [8] |
| HL-60 Leukemia | 8 - 40 µM | N/A | Apoptosis with no cell cycle phase specificity |[8] |
Table 3: Effects of 5-Azacytidine on Cellular Processes
| Process | Cell Line / Model | Quantitative Change | Citation |
|---|---|---|---|
| Global DNA Methylation | Myeloid Cells (Apoptotic Fraction) | 41% decrease (1 µM for 24h) | [10] |
| Global DNA Methylation | Patient PBMCs | Median decrease from 63.4% to 57.4% | [14] |
| Cell Cycle | NSCLC (A549) | Accumulation in sub-G1 phase | [3] |
| Protein Expression (p21) | Murine Myoblasts (C2C12) | 1.82-fold increase (DMAZA vs GM) | [12] |
| Protein Expression (MyoD) | Murine Myoblasts (C2C12) | 1.47-fold increase (DMAZA vs GM) |[12] |
Experimental Protocols and Workflow
Successful experiments with 5-Azacytidine require careful handling of the compound and standardized downstream assays.
Protocol 1: Preparation and Handling of 5-Azacytidine
5-Azacytidine is unstable in aqueous solutions.[15] Proper preparation and storage are critical for reproducible results.
Materials:
-
5-Azacytidine powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), ice-cold, sterile
-
Microcentrifuge tubes, sterile
Procedure:
-
Prepare a stock solution (e.g., 10 mM) by dissolving 5-Azacytidine powder in sterile DMSO.
-
Perform all dilutions on ice using ice-cold PBS or culture medium to minimize degradation.[15]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage or -20°C for shorter periods.
Protocol 2: General Cell Culture Treatment
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete culture medium
-
5-Azacytidine stock solution
-
Multi-well plates or flasks
Procedure:
-
Seed cells in multi-well plates or flasks at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to attach overnight.
-
Prepare fresh working solutions of 5-Azacytidine by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.5 µM to 20 µM).
-
Remove the existing medium from the cells and replace it with the medium containing 5-Azacytidine or a vehicle control (e.g., medium with an equivalent concentration of DMSO).
-
Crucially, replace the treatment medium every 24 hours with freshly prepared 5-Azacytidine-containing medium to account for the compound's instability.[15]
-
Incubate the cells for the desired treatment duration (typically 48 to 120 hours to allow for at least one to two cell doublings, which is necessary for the replication-dependent hypomethylation effect).[15]
-
After incubation, proceed with harvesting for downstream analysis.
Protocol 3: Cell Viability Assessment (MTT Assay)
Materials:
-
96-well plate with treated cells
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period (Protocol 2), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Apoptosis Analysis (Annexin V / PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][16]
Materials:
-
Treated cells (from Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize, then combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An increase in the sub-G1 population is indicative of apoptosis.[3][9]
Materials:
-
Treated cells (from Protocol 2)
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Harvest cells as described in the apoptosis protocol.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry, measuring the fluorescence of the DNA-bound PI. The DNA content will correspond to the cell cycle phase.
References
- 1. Azacitidine - Wikipedia [en.wikipedia.org]
- 2. 5-Azacytidine Downregulates the Proliferation and Migration of Hepatocellular Carcinoma Cells In Vitro and In Vivo by Targeting miR-139-5p/ROCK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-tumour activity of DNA methylation inhibitor 5-aza-2′-deoxycytidine is enhanced by the common analgesic paracetamol through induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypomethylation and apoptosis in 5-azacytidine-treated myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of cell cycle progression by 5-azacytidine is associated with early myogenesis induction in murine myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of Cell Cycle Progression by 5-Azacytidine Is Associated with Early Myogenesis Induction in Murine Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azacytidine treatment affects the methylation pattern of genomic and cell-free DNA in uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Amino-5-azacytidine Dose-Response Curve Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-azacytidine, more commonly known as 5-Azacytidine (5-Aza), is a chemical analog of the nucleoside cytidine with significant antineoplastic activity.[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs).[3] Upon incorporation into DNA, 5-Azacytidine covalently traps DNMTs, leading to a reduction in DNA methylation (hypomethylation).[1][3][4][5] This can reactivate tumor suppressor genes that were epigenetically silenced, ultimately inducing cell cycle arrest, differentiation, or apoptosis in cancer cells.[3][4] Additionally, as a ribonucleoside, 5-Azacytidine can be incorporated into RNA, disrupting protein synthesis and contributing to its cytotoxic effects.[1][2][5]
These application notes provide a detailed protocol for determining the dose-response curve of this compound in cancer cell lines, a critical assay for assessing its potency and efficacy.
Mechanism of Action Signaling Pathway
The diagram below illustrates the key steps in the mechanism of action of this compound.
Experimental Protocols
Principle
A dose-response assay is conducted to determine the concentration of this compound required to produce a specific biological effect, typically the inhibition of cell growth or viability. The half-maximal inhibitory concentration (IC50) is a common metric derived from this assay.[6][7] This protocol is based on a standard endpoint cell viability assay using a colorimetric or fluorometric readout.
Materials
-
Cell Lines: Appropriate cancer cell lines (e.g., lung, leukemia, colon, breast cancer cell lines).[6][8][9][10]
-
Culture Medium: As recommended for the specific cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (5-Azacytidine): Prepare a stock solution in an appropriate solvent (e.g., sterile water or DMSO) and store at -20°C or lower.
-
96-well flat-bottom cell culture plates
-
Cell Viability Reagent: (e.g., MTT, XTT, WST-1, or CellTiter-Glo®)
-
Plate Reader: Capable of measuring absorbance or luminescence.
-
Humidified Incubator: 37°C, 5% CO2.
Experimental Workflow Diagram
Detailed Protocol
-
Cell Seeding:
-
Culture cells under standard conditions until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in fresh culture medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density. A typical density is 1 x 10^4 cells per well in a 96-well plate, but this should be optimized for each cell line to ensure logarithmic growth throughout the assay period.[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no-cell" blanks (medium only) and "vehicle control" (cells treated with the highest concentration of the drug's solvent).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[8]
-
-
Drug Preparation and Treatment:
-
Prepare a series of dilutions of this compound from your stock solution. A common approach is to use a 3-fold or 10-fold serial dilution to cover a broad concentration range (e.g., 10 nM to 5000 nM or higher).[8][11] At least 5-10 different concentrations should be tested to generate a proper sigmoidal curve.[12][13]
-
After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of medium containing the appropriate drug concentration or vehicle control.
-
It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Cell Viability Measurement (MTT Assay Example):
-
Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control wells (which represent 100% viability).
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Plot the % Viability against the log of the drug concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.[13]
-
Data Presentation
The potency of this compound can vary significantly between different cell lines. The following table summarizes reported IC50 values from various studies.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 24 | 2.18 ± 0.33 | [6] |
| HCT-116 | Colon Cancer | 48 | 1.98 ± 0.29 | [6] |
| A549 | Non-Small Cell Lung Cancer | 48 | Varies (Dose-dependent decrease in viability) | [8] |
| SK-MES-1 | Non-Small Cell Lung Cancer | 48 | Varies | [8] |
| H522 | Non-Small Cell Lung Cancer | 48 | Varies | [8] |
| H1792 | Non-Small Cell Lung Cancer | 48 | Varies | [8] |
| Leukemia L1210 | Leukemia | 72 | ~0.08 (0.019 µg/mL) | [15] |
| OCI-M2, SKM1, MOLM-13 | MDS/AML | Not Specified | Varies (Used to develop resistant lines) | [16] |
| HMC-1 | Mast Cell Leukemia | 48 | 20 | [17] |
| HL-60 | Acute Myeloid Leukemia | 24 | 0.5 (Equitoxic Dose) | [18] |
| T24 | Bladder Cancer | 24 | 30 (Equitoxic Dose) | [18] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, incubation time, and viability assay used.[11] Therefore, values should be compared with caution. The "equitoxic dose" for HL-60 and T24 cells was defined as the concentration that increased the cell doubling time by approximately 50%.[18]
References
- 1. Azacitidine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 8. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced in Vitro Anti-Tumor Activity of 5-Azacytidine by Entrapment into Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 14. A pharmacodynamic study of 5-azacytidine in the P39 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring the Effects of 6-Amino-5-azacytidine on Cell Viability
Introduction
6-Amino-5-azacytidine, more commonly known as 5-Azacytidine (5-Aza), is a cytidine analog with well-established antineoplastic properties. It is an epigenetic modifier that functions primarily as a DNA methyltransferase (DNMT) inhibitor. By incorporating into DNA, 5-Azacytidine covalently traps DNMTs, leading to a reduction in DNA methylation and the re-expression of silenced tumor suppressor genes.[1] At higher concentrations, it can be incorporated into both RNA and DNA, leading to cytotoxicity by disrupting nucleic acid and protein synthesis.[2][3][4] These mechanisms ultimately result in the inhibition of cell proliferation and the induction of apoptosis in cancerous cells.
This application note provides detailed protocols for assessing the effects of 5-Azacytidine on cell viability using common in vitro assays. It also presents a summary of reported IC50 values for various cancer cell lines and illustrates the key signaling pathways involved in its mechanism of action. This information is intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to evaluate the efficacy of 5-Azacytidine.
Data Presentation: Effect of 5-Azacytidine on Cancer Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 5-Azacytidine in various cancer cell lines, providing a quantitative measure of its cytotoxic effects.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MOLT4 | Acute Lymphoblastic Leukemia | 24 | 16.51 | [5] |
| MOLT4 | Acute Lymphoblastic Leukemia | 48 | 13.45 | [5] |
| Jurkat | Acute Lymphoblastic Leukemia | 24 | 12.81 | [5] |
| Jurkat | Acute Lymphoblastic Leukemia | 48 | 9.78 | [5] |
| HCT-116 | Colon Cancer | 24 | 2.18 ± 0.33 | [4] |
| HCT-116 | Colon Cancer | 48 | 1.98 ± 0.29 | [4] |
| A549 | Non-Small Cell Lung Cancer | 48 | 2.218 | [6] |
| SK-MES-1 | Non-Small Cell Lung Cancer | 48 | 1.629 | [6] |
| H1792 | Non-Small Cell Lung Cancer | 48 | 1.471 | [6] |
| H522 | Non-Small Cell Lung Cancer | 48 | 1.948 | [6] |
| NCCIT | Embryonal Carcinoma | 72 | 18-23 (range) | |
| 2102Ep | Embryonal Carcinoma | 72 | 18-23 (range) | |
| EC9706 | Esophageal Cancer | 72 | ~50 | [7] |
Mandatory Visualizations
Experimental workflow for assessing cell viability.
Signaling pathways affected by 5-Azacytidine.
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
-
Materials:
-
MTT reagent (5 mg/mL in PBS, filter-sterilized, stored at -20°C, protected from light)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multi-well spectrophotometer
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of 5-Azacytidine. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells. The assay generates a luminescent signal that is proportional to the amount of ATP present.
-
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled 96-well plates.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Transfer the buffer to the bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix gently until the substrate is dissolved.
-
Reagent Addition: After the treatment incubation, equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
The protocols and data presented in this application note provide a comprehensive guide for researchers studying the effects of 5-Azacytidine on cell viability. The provided methodologies for MTT and CellTiter-Glo® assays are robust and widely used in the field. The summarized IC50 values offer a valuable reference for selecting appropriate cell lines and drug concentrations for future studies. Furthermore, the visualized signaling pathways offer insights into the molecular mechanisms underlying the cytotoxic effects of 5-Azacytidine, which can aid in the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Azacytidine suppresses EC9706 cell proliferation and metastasis by upregulating the expression of SOX17 and CDH1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving and Storing 6-Amino-5-azacytidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the proper handling, dissolution, and storage of 6-Amino-5-azacytidine (CAS No: 105331-00-8). Adherence to these guidelines is crucial for ensuring the compound's stability, and integrity, and for obtaining reproducible experimental results.
Compound Properties
This compound is a cytidine analog. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 105331-00-8 | [1] |
| Molecular Formula | C₈H₁₃N₅O₅ | [1][2] |
| Molecular Weight | 259.22 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
Solubility Data
Successful dissolution is critical for the preparation of stock solutions. The solubility of this compound in common laboratory solvents is detailed below. Note that physical assistance such as sonication or warming is often required.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Dissolution Conditions | Reference |
| H₂O | 14.71 mg/mL | 56.75 mM | Requires sonication | [1][3] |
| PBS | 8.33 mg/mL | 32.13 mM | Requires sonication, warming, and heating to 60°C | [1][4] |
Storage and Stability
Proper storage is essential to prevent degradation and maintain the bioactivity of the compound. Recommendations for both the solid powder and solutions are provided.
| Form | Storage Temperature | Storage Duration | Recommendations | Reference |
| Powder | -20°C | 3 years | Store in a dry, dark place. | [1][3] |
| Powder | 4°C | 2 years | For shorter-term storage. | [1][3] |
| In Solvent | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [1][3] |
| In Solvent | -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1][3] |
Experimental Protocols
The following are detailed protocols for the preparation of this compound solutions for in vitro and in vivo applications.
This protocol describes the preparation of a 10 mM stock solution in water.
Materials:
-
This compound powder
-
Nuclease-free water (H₂O)
-
Sterile conical tube
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 259.22 g/mol × 1000 mg/g = 2.59 mg
-
-
Weigh Compound: Accurately weigh 2.59 mg of this compound powder and place it in a sterile conical tube.
-
Add Solvent: Add 1 mL of nuclease-free water to the tube.
-
Dissolve: Vortex briefly and then place the tube in an ultrasonic water bath to facilitate dissolution until the solution is clear.[1]
-
Sterilization: For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[3]
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[3]
This protocol is intended for preparing solutions for animal studies. It is highly recommended to prepare these solutions fresh before each use.[4]
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tube
-
Ultrasonic water bath
-
Water bath or heating block set to 60°C
Procedure:
-
Weigh Compound: Weigh the required amount of this compound powder based on the desired final concentration (up to 8.33 mg/mL) and place it in a sterile conical tube.[4]
-
Add Solvent: Add the calculated volume of sterile PBS to the tube.
-
Dissolve: To achieve a clear solution, a combination of sonication and warming is necessary.[4]
-
First, sonicate the solution in an ultrasonic water bath.
-
Next, warm the solution by placing it in a 60°C water bath or on a heating block until all solid is dissolved.[4]
-
-
Cool and Use: Allow the solution to cool to room temperature before administration. Use the freshly prepared solution promptly.[4]
Visualized Workflows and Mechanisms
Diagrams generated using Graphviz illustrate key processes related to the use of this compound.
Caption: Workflow for preparing a sterile aqueous stock solution of this compound.
References
Application Notes and Protocols: 6-Amino-5-azacytidine Treatment in CCRF-CEM Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-azacytidine, more commonly known as 5-Azacytidine, is a chemical analogue of the nucleoside cytidine with well-established antineoplastic activity.[1][2] It is a first-line therapeutic agent for myelodysplastic syndromes (MDS) and is also utilized in the treatment of acute myeloid leukemia (AML).[1][3] The primary mechanism of action of 5-Azacytidine involves the inhibition of DNA methyltransferases (DNMTs).[3] Its incorporation into DNA leads to the formation of covalent bonds with DNMTs, trapping the enzymes and leading to their degradation. This results in global DNA hypomethylation and the re-expression of silenced tumor suppressor genes, which can induce cell cycle arrest, differentiation, or apoptosis.[3] Additionally, 5-Azacytidine can be incorporated into RNA, disrupting protein synthesis and contributing to its cytotoxic effects.[1]
The CCRF-CEM cell line, derived from a patient with acute lymphoblastic leukemia (ALL), is a widely used in vitro model for studying the efficacy and mechanisms of potential anti-leukemic drugs. This document provides detailed application notes and protocols for the treatment of the CCRF-CEM cell line with this compound, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation
The following tables summarize the quantitative effects of this compound on the CCRF-CEM cell line.
Table 1: Cytotoxicity of this compound in CCRF-CEM Cells
| Parameter | Value | Reference |
| IC50 | 2.01 ± 0.1 µM | [4] |
Table 2: Apoptotic Induction by this compound in CCRF-CEM Cells
| Treatment | Total Apoptotic Rate (%) | Reference |
| 5-Azacytidine (IC50) | 51.7 ± 9.7 | [4] |
Table 3: Representative Cell Cycle Distribution in Leukemia Cells Following 5-Azacytidine Treatment
Note: Specific cell cycle distribution data for CCRF-CEM was not available in the reviewed literature. This table represents generalized findings in leukemia cell lines, which may show cell cycle arrest in G1 or G2/M phases depending on the concentration and cell line.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | ~45 | ~35 | ~20 | General finding |
| 5-Azacytidine (Low Conc.) | Increased | Decreased | Variable | [5] |
| 5-Azacytidine (High Conc.) | Variable | Decreased | Increased | [5] |
Signaling Pathways
Treatment of leukemia cells with this compound can induce apoptosis through various signaling pathways. One key mechanism involves the upregulation of the pro-apoptotic BH3-only protein NOXA, which is mediated by the integrated stress response (ISR) pathway.[6][7] Another identified pathway in leukemia cells involves the regulation of the miR-34/SIRT1/p53 axis.[1]
Figure 1: 5-Azacytidine induced apoptosis pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on the CCRF-CEM cell line.
Cell Culture and Drug Treatment
-
Cell Line Maintenance: Culture CCRF-CEM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed CCRF-CEM cells at a density of 2 x 10^5 cells/mL in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and cell cycle analysis).
-
Drug Preparation: Prepare a stock solution of this compound (5-Azacytidine) in sterile DMSO or phosphate-buffered saline (PBS). Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Add the diluted 5-Azacytidine to the cell cultures. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed 1 x 10^4 CCRF-CEM cells per well in a 96-well plate and treat with various concentrations of 5-Azacytidine for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat CCRF-CEM cells with the IC50 concentration of 5-Azacytidine for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat CCRF-CEM cells with the desired concentrations of 5-Azacytidine for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on the CCRF-CEM cell line.
Figure 2: Workflow for 5-Azacytidine studies.
References
- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H13N5O5 | CID 13630026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of 5-azacytidine and congeners on DNA methylation and expression of deoxycytidine kinase in the human lymphoid cell lines CCRF/CEM/0 and CCRF/CEM/dCk-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppliers USA [americanchemicalsuppliers.com]
- 5. Modulation of cell cycle progression by 5-azacytidine is associated with early myogenesis induction in murine myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 5-Azacitidine Induces NOXA to Prime AML Cells for Venetoclax-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Methylation with 6-Amino-5-azacytidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-Amino-5-azacytidine, commonly known as 5-Azacytidine (5-AzaC), for the study of DNA methylation. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and workflows.
Introduction
This compound is a cytidine analog that has been extensively used as a chemical probe and therapeutic agent to investigate the role of DNA methylation in various biological processes, including gene expression and cancer.[1] It functions as a potent inhibitor of DNA methyltransferases (DNMTs), leading to the demethylation of DNA and the reactivation of silenced genes.[2][3] Understanding its mechanism and applying appropriate experimental protocols are crucial for obtaining reliable and reproducible results in DNA methylation studies.
Mechanism of Action
5-Azacytidine is a prodrug that requires metabolic activation.[3] Once inside the cell, it is phosphorylated and can be incorporated into both RNA and DNA.[4] Its primary effect on DNA methylation occurs when it is incorporated into a newly synthesized DNA strand in place of cytosine. This substitution allows for the formation of a covalent bond between the 5-azacytosine ring and the catalytic site of DNA methyltransferases (DNMTs), effectively trapping the enzyme.[4][5] This irreversible binding leads to the depletion of active DNMTs and subsequent passive demethylation of the genome during subsequent rounds of DNA replication.[2] The resulting hypomethylation can lead to the re-expression of genes previously silenced by hypermethylation of their promoter regions.[2]
Data Presentation
The following tables summarize quantitative data from studies utilizing 5-Azacytidine to modulate DNA methylation.
Table 1: Global DNA Methylation Changes Upon 5-Azacytidine Treatment
| Cell Line/Patient Cohort | 5-AzaC Concentration | Treatment Duration | Change in Global DNA Methylation | Reference |
| Advanced Cancer Patients | 20 mg/m² | 10 days | Median methylation decreased from 63.4% to 57.4% | [6] |
| MDS CD34+ progenitors | Not specified | 24 hours | Modest genome-wide demethylation (change in β value of -0.027) | [7] |
| Leukemia Cell Lines (S/A and M/A) | 0.5 µM | 72 hours | Significant reduction in DNA methylation | [8] |
| A549 and HTB56 cells | 250 nmol/L | 6 days | Over 80% of hypermethylated regions became hypomethylated | [9] |
Table 2: Effects of 5-Azacytidine on Gene Expression
| Cell Line | 5-AzaC Concentration | Treatment Duration | Key Findings | Reference |
| Primary cells from MDS patients | Not specified | 24 hours | General increase in gene expression, with 7444 genes upregulated and 2930 genes downregulated. A rebound effect was observed at 48h. | [7] |
| Hepatoma cell lines (6 lines) | 1 µM | Up to 120 hours | 206 genes gradually up-regulated (enriched for cytoskeleton and extracellular matrix functions), 248 genes gradually down-regulated (enriched for metabolic functions). | [10] |
| AZA-sensitive (AZA-S) vs. AZA-resistant (AZA-R) cells | Not specified | Not specified | In AZA-S cells, 939 genes were differentially expressed upon treatment. In AZA-R cells, 191 genes were differentially expressed. | [11] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with 5-Azacytidine
This protocol provides a general guideline for treating adherent or suspension cells with 5-Azacytidine to induce DNA demethylation.
Materials:
-
This compound (5-Azacytidine)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Sterile, ice-cold water or PBS for reconstitution
-
Sterile filters (0.22 µm)
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth throughout the experiment. The confluency should ideally not exceed 70-80% to ensure active cell division, which is necessary for the incorporation of 5-AzaC into DNA.
-
Preparation of 5-Azacytidine Stock Solution:
-
Due to its instability in aqueous solutions, prepare 5-AzaC stock solutions fresh for each experiment.[12]
-
Reconstitute the lyophilized 5-AzaC powder in ice-cold sterile water or PBS to a desired stock concentration (e.g., 10 mM).[12] Perform all dilutions on ice.[12]
-
Sterile filter the stock solution using a 0.22 µm syringe filter.
-
Store aliquots at -20°C for short-term storage, although fresh preparation is highly recommended.[12]
-
-
Treatment of Cells:
-
The final concentration of 5-AzaC in the culture medium typically ranges from 0.1 µM to 10 µM, but should be optimized for each cell line by performing a dose-response curve to assess toxicity and efficacy.[12]
-
Add the appropriate volume of the 5-AzaC stock solution to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Remove the old medium from the cells and replace it with the medium containing 5-AzaC.
-
-
Incubation and Medium Change:
-
Harvesting:
-
After the desired treatment period, harvest the cells for downstream analysis (e.g., DNA/RNA extraction, protein analysis).
-
Protocol 2: Analysis of Global DNA Methylation
This protocol describes a method to quantify global DNA methylation levels following 5-Azacytidine treatment using a commercially available ELISA-based kit.
Materials:
-
Genomic DNA isolated from treated and control cells
-
Methylated DNA Quantification Kit (e.g., from Abcam)
-
Microplate reader
Procedure:
-
DNA Isolation: Isolate high-quality genomic DNA from both 5-AzaC-treated and untreated (control) cells using a standard DNA extraction kit.
-
Global Methylation Assay:
-
Follow the manufacturer's instructions provided with the Methylated DNA Quantification Kit.
-
Typically, this involves binding a specific amount of genomic DNA to the wells of a microplate.
-
The methylated DNA is detected using a capture antibody that specifically recognizes 5-methylcytosine (5-mC).
-
A detection antibody conjugated to a horseradish peroxidase (HRP) enzyme is then added.
-
The addition of a substrate solution will generate a colorimetric signal that is proportional to the amount of methylated DNA.
-
-
Data Analysis:
-
Measure the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the percentage of methylated DNA in each sample by comparing the absorbance to a standard curve generated with the provided controls.
-
Compare the global methylation levels between the 5-AzaC-treated and control samples. A significant decrease in the percentage of methylated DNA in the treated samples indicates successful demethylation.[8][14]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of 5-Azacytidine leading to DNA hypomethylation.
Caption: Workflow for studying DNA methylation with 5-Azacytidine.
Caption: Signaling pathways affected by 5-Azacytidine treatment.
References
- 1. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive mapping of the effects of azacitidine on DNA methylation, repressive/permissive histone marks and gene expression in primary cells from patients with MDS and MDS-related disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sequential gene expression changes in cancer cell lines after treatment with the demethylation agent 5-Aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A pharmacodynamic study of 5-azacytidine in the P39 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
6-Amino-5-azacytidine stability in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Amino-5-azacytidine in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Limited direct stability data is available for this compound. Much of the information provided is based on its close structural analog, 5-azacytidine, and should be used as a guideline. It is highly recommended to perform compound-specific stability studies for your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions?
A1: For long-term storage, this compound powder should be kept at -20°C for up to three years or at 4°C for up to two years.[1] Once dissolved in a solvent, stock solutions are best stored at -80°C for up to two years or at -20°C for up to one year.[1] It is advisable to prepare fresh solutions for experiments and use them promptly.[2]
Q2: What is the solubility of this compound in aqueous solutions?
A2: The solubility of this compound in water is approximately 14.71 mg/mL (56.75 mM), which may require sonication to fully dissolve.[1] In PBS, the solubility is around 8.33 mg/mL (32.13 mM) and may necessitate ultrasonication and warming to 60°C for complete dissolution.[1]
Q3: What is the expected stability of this compound in aqueous solutions?
A3: While specific data for this compound is limited, its analog 5-azacytidine is known to be very unstable in aqueous solutions.[2][3] The primary degradation pathway is the hydrolysis of the triazine ring.[4] This degradation is dependent on pH and temperature.[5][6] For 5-azacytidine, a 10% loss of product can occur in as little as 2 to 3 hours at room temperature in lactated Ringer's solution.[2] It is reasonable to assume that this compound will exhibit similar instability.
Q4: What are the likely degradation products of this compound in an aqueous solution?
A4: Based on the degradation of 5-azacytidine, the hydrolysis of the triazine ring is expected. This process for 5-azacytidine involves a rapid and reversible ring opening to form N-formylguanylribosylurea, which is then irreversibly hydrolyzed to guanylribosylurea.[4][7] These degradation products are generally considered to be pharmacologically inactive.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in aqueous solution during the experiment. | Prepare fresh solutions immediately before use. Minimize the time the compound is in an aqueous solution. Consider using a stabilized formulation if available. |
| Precipitation in the stock solution | The concentration exceeds the solubility limit, especially at lower temperatures. | Ensure the concentration is within the solubility limits for the chosen solvent. If using PBS, warming and sonication may be required.[1] For long-term storage, consider using a solvent in which the compound is more soluble and stable. |
| Loss of biological activity | Hydrolysis of the triazine ring leading to inactive degradation products. | Confirm the purity of the compound before use. Run a time-course experiment to determine the window of stability in your specific experimental conditions. Always store stock solutions at -80°C.[1] |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | Compare the chromatogram with a freshly prepared standard. Use a stability-indicating HPLC method to separate the parent compound from its degradation products.[9] |
Quantitative Data Summary
Due to the lack of specific quantitative stability data for this compound, the following table summarizes the stability of its analog, 5-azacytidine, under various conditions. This data should be used as a reference to anticipate the behavior of this compound.
| Compound | Conditions | Stability | Reference |
| 5-azacytidine | Aqueous solution, room temperature | 10% loss in 2-3 hours | [2] |
| 5-azacytidine | pH 7.0 | Most stable pH | [7] |
| 5-azacytidine | Acidic pH | Moderately stable | [6] |
| 5-azacytidine | Alkaline pH | Decomposes quickly | [6] |
| 5-azacytidine | Increasing temperature | Dramatically accelerated degradation | [6] |
Experimental Protocols
Protocol for Assessing the Aqueous Stability of this compound using HPLC
This protocol outlines a general method for determining the stability of this compound in an aqueous buffer.
1. Materials:
- This compound
- HPLC-grade water
- Phosphate-buffered saline (PBS), pH 7.4
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
- Temperature-controlled incubator or water bath
2. Procedure:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µM.
- Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration.
- Incubate the solution at 37°C.
- At various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.
- Immediately analyze the aliquots by HPLC.
- Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
3. Data Analysis:
- Plot the percentage of remaining this compound against time.
- Determine the time at which 50% of the compound has degraded (t₁/₂).
Visualizations
Caption: Predicted degradation pathway of this compound in aqueous solution.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Development and Validation of a New Storage Procedure to Extend the In-Use Stability of Azacitidine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: 6-Amino-5-azacytidine Experiments
Welcome to the technical support center for 6-Amino-5-azacytidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with this compound. Given that this compound is a cytidine analog, much of the experimental guidance is based on the extensive research conducted with the closely related and well-characterized compound, 5-azacytidine (Azacitidine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical analog of the nucleoside cytidine. Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs).[1] By incorporating into DNA, it traps these enzymes, leading to a reduction in DNA methylation. This can result in the re-expression of silenced tumor suppressor genes and has cytotoxic effects on cancer cells.[2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: For this compound, it is soluble in water up to 14.71 mg/mL (56.75 mM) with the aid of ultrasonication.[4] For in vivo studies, it can be dissolved in PBS at 8.33 mg/mL (32.13 mM) with warming and ultrasonication.[4] Based on the handling of the similar compound 5-azacytidine, stock solutions are often prepared in DMSO.[5][6][7] Due to the instability of azacitidine compounds in aqueous solutions, it is recommended to prepare fresh solutions or store aliquots at -80°C for long-term stability (up to 2 years) and -20°C for shorter-term storage (up to 1 year).[8][9] Avoid repeated freeze-thaw cycles.[8]
Q3: What are the typical working concentrations for cell culture experiments?
A3: The optimal concentration is cell-line dependent and should be determined empirically.[5] For the related compound 5-azacytidine, concentrations ranging from 1 µM to 50 µM have been used in various cell lines.[10][11][12] It is advisable to perform a dose-response curve to determine the IC50 for your specific cell line.[5][11]
Q4: How long should I treat my cells with this compound?
A4: Treatment duration often depends on the cell line's doubling time, as the drug's effect on DNA methylation is replication-dependent.[5] A common treatment period is 72 hours, with the medium and fresh drug being replaced every 24 hours due to the compound's instability in aqueous solutions.[5] Some protocols suggest treatment for at least one to two cell doubling times.[5]
Troubleshooting Guide
Issue 1: Compound Precipitation in Media
-
Question: I observed precipitation after adding this compound to my cell culture media. What should I do?
-
Answer:
-
Solvent Choice: Ensure the final concentration of the solvent (e.g., DMSO) in the media is low (typically <0.5%) to prevent toxicity and precipitation.
-
Pre-warming Media: Gently warm the culture media to 37°C before adding the compound.
-
Sonication: For aqueous stock solutions, brief ultrasonication can aid dissolution.[4]
-
Fresh Preparation: Due to the compound's limited stability in aqueous solutions, prepare working solutions fresh before each use.[9]
-
Issue 2: High Cell Toxicity or No Effect
-
Question: My cells are either dying unexpectedly or showing no response to the treatment. How can I troubleshoot this?
-
Answer:
-
Dose-Response Curve: It is crucial to determine the optimal concentration for your specific cell line by performing a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to find the IC50 value.[11][13]
-
Cell Density: Ensure a consistent and appropriate cell seeding density. High cell density can sometimes reduce the effective concentration of the drug per cell.
-
Treatment Duration: The effect of azacitidine compounds is cell-cycle dependent. Ensure the treatment duration is sufficient for cells to undergo at least one round of replication.[5]
-
Fresh Drug Addition: The compound is unstable in culture media. For longer experiments, it is recommended to replace the media with fresh drug every 24 hours.[5]
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I am observing significant variability in my results from one experiment to the next. What could be the cause?
-
Answer:
-
Stock Solution Stability: Avoid repeated freeze-thaw cycles of your stock solution. Aliquot the stock solution after preparation and store at -80°C.[8]
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Confluency: Start your experiments at a consistent cell confluency, as this can affect the growth rate and drug response.
-
Reagent Quality: Ensure the quality and consistency of your cell culture media, serum, and other reagents.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| H₂O | 14.71 | 56.75 | Requires ultrasonication[4] |
| PBS | 8.33 | 32.13 | Requires warming and ultrasonication[4] |
Table 2: IC50 Values for 5-azacytidine in Various Cell Lines (as a reference)
| Cell Line | IC50 (µM) | Assay Duration |
| OSCCs (Oral Squamous Cell Carcinoma) | 0.8 | 24 hours[11] |
| CSCs (Cancer Stem Cells from OSCC) | 1.5 | 24 hours[11] |
| MOLT4 (Acute Lymphoblastic Leukemia) | 16.51 | 24 hours[6] |
| Jurkat (Acute Lymphoblastic Leukemia) | 12.81 | 24 hours[6] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment
-
Cell Seeding: Plate cells at a density that will not allow them to become over-confluent during the experiment.
-
Compound Preparation: Prepare a fresh working solution of this compound from a frozen stock. Dilute it in pre-warmed complete culture medium to the desired final concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Medium Change: For treatment periods longer than 24 hours, it is recommended to replace the medium with freshly prepared drug-containing medium every 24 hours.[5]
-
Endpoint Analysis: After the treatment period, harvest the cells for downstream analysis (e.g., cell viability assay, DNA/RNA extraction).
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight.[6][10]
-
Treatment: Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Global DNA Methylation Analysis (Surrogate Marker Approach)
-
Genomic DNA Extraction: Extract high-quality genomic DNA from treated and control cells.
-
Bisulfite Conversion: Perform bisulfite conversion of the genomic DNA. This process deaminates unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify repetitive elements, such as LINE-1, which can serve as a surrogate for global DNA methylation levels.
-
Pyrosequencing: Analyze the PCR products by pyrosequencing to quantify the percentage of methylation at specific CpG sites within the amplified region.[14]
-
Data Analysis: Compare the methylation levels between treated and control samples. A decrease in methylation percentage indicates a successful demethylating effect of this compound.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for cell culture treatment.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Azacytidine | Cell Signaling Technology [cellsignal.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 5-Azacytidine suppresses EC9706 cell proliferation and metastasis by upregulating the expression of SOX17 and CDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Treatment of human cell lines with 5-azacytidine may result in profound alterations in clonogenicity and growth rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Azacytidine Transiently Restores Dysregulated Erythroid Differentiation Gene Expression in TET2-Deficient Erythroleukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 6-Amino-5-azacytidine in vitro
This technical support center provides guidance on the proper handling and use of 6-Amino-5-azacytidine to minimize its degradation in vitro. The information is primarily based on data for the closely related and more extensively studied compound, 5-azacytidine, due to limited specific stability data for this compound. The chemical similarities suggest that their stability profiles and degradation pathways are comparable.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder is relatively stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to three years or at 4°C for up to two years.[1]
Q2: What is the best way to prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to dissolve the this compound powder in a suitable solvent such as water or PBS.[1] Due to the compound's instability in aqueous solutions, it is crucial to prepare solutions fresh before use.[2] If using water, sonication may be necessary to fully dissolve the compound.[1] For PBS, warming to 60°C and sonication might be required to achieve a clear solution.[1]
Q3: How stable is this compound in solution?
A3: Based on data for 5-azacytidine, this compound is expected to be very unstable in aqueous solutions.[2] The degradation is highly dependent on temperature and pH.[3][4] At room temperature, a significant loss of the compound can occur within a few hours.[2][5] Stability is improved at lower temperatures (2-8°C).[5]
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathway for the parent compound, 5-azacytidine, is hydrolysis of the triazine ring.[3][6] This process involves a reversible ring opening, followed by an irreversible reaction to form degradation products.[3] It is highly probable that this compound follows a similar hydrolytic degradation pathway.
Q5: Can I freeze my this compound stock solution?
A5: Yes, stock solutions can be stored frozen. For solutions in solvent, storage at -80°C is recommended for up to two years, and at -20°C for up to one year.[1][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Prepare fresh solutions for each experiment.[2] Minimize the time the compound is in an aqueous solution at room temperature. Work on ice when possible. |
| Reduced potency of the compound | Improper storage of the stock solution leading to degradation. | Ensure stock solutions are stored at -80°C or -20°C in aliquots to prevent multiple freeze-thaw cycles.[1][7][8] Use a freshly thawed aliquot for each experiment. |
| Precipitate formation in the stock solution upon thawing | Poor solubility or compound degradation. | Before use, ensure the solution is completely thawed and vortexed gently to ensure homogeneity. If precipitation persists, brief sonication may help. However, persistent precipitate may indicate significant degradation. |
| Variability between different batches of the compound | Inherent lot-to-lot variability or differences in handling upon receipt. | Always follow the recommended storage and handling procedures for each new batch. Perform a quality control check if significant variability is suspected. |
Data on Azacytidine Stability
The following table summarizes the stability of 5-azacytidine under various conditions, which can be used as a proxy for this compound.
| Condition | Solvent/Medium | Stability Data | Reference |
| pH | Aqueous Buffer | Most stable at pH 7.0.[3] Rapid degradation in acidic and alkaline solutions.[4] | [3][4] |
| Temperature | Sterile Water for Injection | At 23°C, ~10% loss within 5 hours.[5] | [5] |
| Sterile Water for Injection | At 4°C, >30% loss over 4 days.[5] | [5] | |
| PBS, pH 7.4 | Half-life of 90 minutes at 50°C.[2] | [2] | |
| Storage (Solution) | In solvent | Stable for 2 years at -80°C.[1][7] | [1][7] |
| In solvent | Stable for 1 year at -20°C.[1][7] | [1][7] | |
| Lyophilized Powder | Stable for 3 years at -20°C.[1] | [1] | |
| Lyophilized Powder | Stable for 2 years at 4°C.[1] | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Add the desired volume of sterile, cold (4°C) solvent (e.g., DMSO, water, or PBS) to the vial to achieve the target concentration.
-
If using water or PBS, vortex briefly and, if necessary, sonicate in a water bath until the powder is completely dissolved.[1] For PBS, gentle warming to 60°C may be required.[1]
-
Once dissolved, immediately place the stock solution on ice.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[1][7]
Protocol 2: Handling of this compound for In Vitro Experiments
-
Thaw a single-use aliquot of the this compound stock solution rapidly at room temperature and immediately place it on ice.
-
Dilute the stock solution to the final working concentration in your pre-chilled cell culture medium or experimental buffer immediately before adding it to your cells or assay.
-
Minimize the exposure of the compound to room temperature and light.
-
Always prepare fresh dilutions for each experiment and discard any unused portions of the thawed stock solution to ensure consistency.[2]
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Azacitidine in Sterile Water for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5-Azacytidine | Cell Signaling Technology [cellsignal.com]
Technical Support Center: 6-Amino-5-azacytidine Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-5-azacytidine. Inconsistent results with this and similar azanucleoside compounds can often be traced back to specific experimental variables. This guide aims to address these issues directly to help you achieve more reproducible and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during experiments with this compound.
Q1: Why am I seeing variable or no effect of this compound in my cell culture experiments?
A1: Inconsistent efficacy is a common challenge with azanucleoside analogs. Several factors can contribute to this:
-
Compound Instability: this compound, like its analogue 5-azacytidine, is unstable in aqueous solutions such as cell culture media.[1] The half-life can be a matter of hours at 37°C.[1]
-
Troubleshooting:
-
Prepare fresh stock solutions of this compound for each experiment.
-
When treating cells for extended periods (e.g., longer than 24 hours), it is recommended to replace the media with freshly prepared this compound-containing media every 24 hours.[2]
-
Minimize the time the compound is in solution before being added to the cells.
-
-
-
Cell Line Specificity: The cellular uptake and metabolism of azanucleosides can vary significantly between different cell lines, leading to different sensitivities.
-
Troubleshooting:
-
Perform a dose-response curve (e.g., using a cell viability assay) to determine the optimal concentration for your specific cell line.
-
Consult the literature for data on similar cell types, keeping in mind that direct extrapolation may not always be accurate.
-
-
-
Cell Proliferation Rate: Azanucleosides are incorporated into newly synthesized DNA and RNA, so their effects are most pronounced in actively dividing cells.[3]
-
Troubleshooting:
-
Ensure your cells are in the logarithmic growth phase during treatment.
-
Plate cells at a density that allows for proliferation during the treatment period.
-
-
Q2: I'm observing high levels of cytotoxicity even at low concentrations. What could be the cause?
A2: While this compound is used for its cytotoxic effects in some applications, excessive cell death can obscure other biological effects.
-
High Dosage: The cytotoxic effects of azanucleosides are dose-dependent.[4]
-
Troubleshooting:
-
Lower the concentration of this compound. A wide range of concentrations may need to be tested to find the optimal balance between the desired biological effect and cytotoxicity.
-
-
-
Prolonged Exposure: Continuous exposure can lead to cumulative toxicity.
-
Troubleshooting:
-
Consider shorter treatment durations or pulse-chase experiments where the compound is removed after a specific period.
-
-
Q3: How can I confirm that this compound is active in my experimental system?
A3: It is crucial to have positive controls and downstream markers to verify the compound's activity.
-
Mechanism of Action: this compound is an analogue of cytidine and is expected to function as a DNA methyltransferase (DNMT) inhibitor.[3]
-
Verification Methods:
-
Global DNA Methylation: Assess global DNA methylation levels (e.g., using an ELISA-based kit) in treated versus untreated cells. A decrease in methylation would indicate DNMT inhibition.
-
Gene Reactivation: Measure the expression of a known hypermethylated and silenced gene in your cell line (e.g., a tumor suppressor gene) by qRT-PCR. An increase in its expression after treatment would suggest successful demethylation.
-
DNMT1 Protein Levels: Treatment with azanucleosides can lead to the degradation of DNMT1 protein.[5] This can be assessed by Western blotting.
-
-
Data Presentation
The following tables summarize key quantitative data for this compound and its well-characterized analogue, 5-azacytidine, to provide a reference for experimental design.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| CCRF-CEM | Growth Inhibition | ID50 | 33.9 μM | [6] |
| WI-L2 | Growth Inhibition | % Inhibition | 39% at 100 μM | [6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| H₂O | 14.71 mg/mL (56.75 mM) | Requires sonication | [6] |
| PBS | 8.33 mg/mL (32.13 mM) | Requires sonication and warming to 60°C | [6] |
Table 3: Example Effective Concentrations of 5-Azacytidine in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Assay | Endpoint | Result (EC₅₀) | Reference |
| A549 | Cell Viability | EC₅₀ | 1.8 - 10.5 µM | [5] |
| H1975 | Cell Viability | EC₅₀ | 1.8 - 10.5 µM | [5] |
| H460 | Cell Viability | EC₅₀ | 1.8 - 10.5 µM | [5] |
| H23 | Cell Viability | EC₅₀ | 1.8 - 10.5 µM | [5] |
| H1299 | Cell Viability | EC₅₀ | 1.8 - 10.5 µM | [5] |
Note: This data for 5-azacytidine is provided as a reference point for designing experiments with this compound, as they are structurally related. Optimal concentrations for this compound will need to be determined empirically.
Experimental Protocols
Below are detailed methodologies for key experiments that are often performed when working with this compound.
1. Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This protocol is for determining the cytotoxic effects of this compound and establishing a dose-response curve.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates (depending on the assay)
-
This compound
-
Solvent for this compound (e.g., sterile water or PBS)
-
MTS or CellTiter-Glo® reagent
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare a stock solution of this compound in the appropriate solvent immediately before use.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). For treatments longer than 24 hours, replace the medium with fresh compound-containing medium every 24 hours.
-
At the end of the treatment period, add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Global DNA Methylation Assay (ELISA-based)
This protocol provides a general workflow for assessing changes in global DNA methylation.
-
Materials:
-
Treated and untreated cells
-
DNA extraction kit
-
Global DNA Methylation ELISA kit (various suppliers available)
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Harvest cells after treatment with this compound and a vehicle control.
-
Extract genomic DNA using a commercially available kit, following the manufacturer's instructions.
-
Quantify the DNA concentration and ensure its purity.
-
Perform the global DNA methylation assay using the ELISA kit, following the manufacturer's protocol. This typically involves binding a specific amount of DNA to the assay wells, followed by incubation with antibodies that recognize 5-methylcytosine.
-
Add the detection reagents and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of methylated DNA based on the provided standards and compare the results between treated and untreated samples.
-
Visualizations
Signaling Pathway: Mechanism of Action of Azanucleosides
Caption: Mechanism of action for azanucleoside analogues.
Experimental Workflow: Cell-Based Assay
Caption: General workflow for a cell-based experiment.
Logical Relationship: Troubleshooting Inconsistent Results
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of human cell lines with 5-azacytidine may result in profound alterations in clonogenicity and growth rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Impact of serum concentration on 6-Amino-5-azacytidine activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Amino-5-azacytidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a nucleoside analog, similar to 5-azacytidine. Its primary mechanism of action is believed to be the inhibition of DNA methyltransferases (DNMTs).[1][2][3] After cellular uptake and metabolic activation, it gets incorporated into DNA and RNA.[4][5] When incorporated into DNA, it covalently traps DNMT enzymes, leading to their degradation and subsequent hypomethylation of the DNA.[2] This can lead to the re-expression of silenced tumor suppressor genes.[2] Its incorporation into RNA can also disrupt protein synthesis and contribute to its cytotoxic effects.[4][5]
Q2: How should this compound be stored?
Due to its instability in aqueous solutions, this compound should be handled with care. For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions should be prepared fresh in an appropriate solvent like DMSO and stored at -80°C for extended stability. For cell culture experiments, it is advisable to make fresh dilutions in the culture medium immediately before use.
Q3: At what concentration is this compound typically used in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the experimental objective. Published studies using the related compound 5-azacytidine report a wide range of concentrations, from nanomolar to micromolar levels. For example, some studies have used concentrations around 0.5 µM to 10 µM for inducing DNA hypomethylation and observing cellular effects. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How does serum concentration in cell culture medium affect cell proliferation?
Serum contains growth factors that are essential for cell proliferation. In experimental setups like scratch assays, researchers may reduce the serum concentration (e.g., to 1% FBS) to minimize cell proliferation and isolate the effects of the compound being studied on cell migration.[3] Therefore, when assessing the activity of this compound, it is important to consider that changes in serum concentration will likely have a baseline effect on cell growth rates.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no activity of this compound observed. | Degradation of the compound: this compound and its analogs are unstable in aqueous solutions. | Prepare fresh stock solutions in DMSO and make final dilutions in media immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal concentration: The effective concentration is highly cell-line dependent. | Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the IC50 for your specific cell line. | |
| Insufficient incubation time: The effects of hypomethylating agents are often cell cycle-dependent and may require longer incubation times to become apparent. | Extend the incubation period, for example, to 48 or 72 hours, with daily media changes and fresh compound addition. | |
| High variability in results between experiments. | Serum lot-to-lot variability: Different lots of fetal bovine serum (FBS) can have varying compositions of growth factors and other components, potentially affecting cell growth and drug activity. | Use a single, tested lot of FBS for a series of related experiments. If changing lots, perform a new dose-response curve. |
| Inconsistent cell density at the time of treatment. | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment. | |
| Unexpected cytotoxicity at low concentrations. | High sensitivity of the cell line. | Re-evaluate the dose-response curve starting from much lower concentrations (e.g., in the nanomolar range). |
| Interaction with serum components leading to enhanced activity. | Test the compound's activity in media with varying serum concentrations (e.g., 1%, 5%, 10%, 20% FBS) to assess the impact of serum. | |
| Decreased activity at higher serum concentrations. | Binding to serum proteins: Components of serum, such as albumin, may bind to the compound, reducing its bioavailable concentration. | Increase the concentration of this compound when using higher serum percentages. Consider using serum-free or low-serum media for specific mechanistic studies, if your cell line can tolerate it. |
| Serum-mediated degradation: Enzymes present in the serum could potentially increase the degradation rate of the compound. | This is difficult to assess directly without specialized biochemical assays. However, if activity is consistently lower at high serum levels, consider more frequent media changes with fresh compound. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 72 hours). The optimal seeding density should be determined empirically for each cell line.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the compound in your complete cell culture medium (containing your desired serum concentration). A typical concentration range to test would be 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
-
Treatment:
-
Remove the seeding medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay:
-
After incubation, assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
-
Protocol 2: Assessing the Impact of Serum Concentration on this compound Activity
This protocol is designed to investigate how different concentrations of fetal bovine serum (FBS) in the culture medium affect the activity of this compound.
-
Media Preparation:
-
Prepare batches of cell culture medium containing different percentages of FBS (e.g., 1%, 5%, 10%, and 20%).
-
-
Cell Seeding:
-
Seed your cells in multiple 96-well plates. It is important to seed the same number of cells in each well.
-
-
Acclimatization (Optional but Recommended):
-
If your cells are typically cultured in 10% FBS, you may want to acclimatize them to lower or higher serum concentrations for 24 hours before adding the compound.
-
-
Treatment:
-
For each serum concentration, treat the cells with a range of this compound concentrations (based on your previously determined IC50). Include a vehicle control for each serum condition.
-
-
Incubation:
-
Incubate the plates for 72 hours.
-
-
Cell Viability Assay:
-
Perform a cell viability assay as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the IC50 value for this compound at each serum concentration.
-
Compare the IC50 values to determine if serum concentration influences the compound's potency.
-
| Serum Concentration | IC50 of this compound (µM) |
| 1% FBS | [Enter experimentally determined value] |
| 5% FBS | [Enter experimentally determined value] |
| 10% FBS | [Enter experimentally determined value] |
| 20% FBS | [Enter experimentally determined value] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow to test serum concentration impact.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of 5-azacytidine-2'-deoxycytidine on the proliferation, cell cycle, and apoptosis of fetal bovine fibroblast cells [html.rhhz.net]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 6-Amino-5-azacytidine Cytotoxicity Assay Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cytotoxicity assays for 6-Amino-5-azacytidine. Given the limited specific data on this compound, this guide leverages information from its well-characterized analog, 5-azacytidine, to provide robust starting protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
As an analog of cytidine, this compound is presumed to function similarly to 5-azacytidine as a DNA methyltransferase (DNMT) inhibitor.[1][2] It is incorporated into DNA and RNA.[1] Its incorporation into DNA leads to the covalent trapping of DNMTs, preventing DNA methylation and leading to the re-expression of silenced tumor suppressor genes.[2] Incorporation into RNA can disrupt protein synthesis and cellular metabolism.[1] These actions collectively contribute to its cytotoxic effects.
Q2: How should I prepare and store this compound for my experiments?
This compound is expected to have stability issues in aqueous solutions, similar to 5-azacytidine. Stock solutions should be prepared fresh for each experiment by dissolving the compound in an appropriate solvent like DMSO. For short-term storage, aliquots can be stored at -20°C for up to a year, and for long-term storage, at -80°C for up to two years. Avoid repeated freeze-thaw cycles. When diluting to the final working concentration in aqueous media, it is crucial to perform this step immediately before adding it to the cells due to its instability in water.
Q3: Which cell lines are sensitive to this compound?
The sensitivity to cytidine analogs like this compound can vary significantly between different cell lines.[1] Generally, rapidly dividing cells are more susceptible to its cytotoxic effects. It is recommended to perform a preliminary screen on a panel of cell lines relevant to your research area to determine their relative sensitivity and to select the most appropriate models for further studies.
Q4: What are the key parameters to optimize for a this compound cytotoxicity assay?
Key parameters for optimization include:
-
Cell Seeding Density: Ensure cells are in the logarithmic growth phase and are not over-confluent.[3]
-
Drug Concentration Range: A wide range of concentrations should be tested to determine the IC50 value accurately.
-
Incubation Time: The duration of drug exposure can significantly impact cytotoxicity. Time points such as 24, 48, and 72 hours are commonly evaluated.[4]
-
Assay Type: The choice of cytotoxicity assay (e.g., MTS, LDH, CellTiter-Glo) can influence the results. Select an assay that is compatible with your cell type and experimental goals.
Q5: How can I minimize variability in my cytotoxicity assay results?
High variability is a common issue in cell-based assays. To minimize it:
-
Consistent Cell Culture Practices: Maintain consistent cell passage numbers and seeding densities.[3]
-
Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure uniform cell and compound distribution.[5][6]
-
Plate Layout: Avoid using the outer wells of a microplate, which are more susceptible to evaporation (the "edge effect").[6]
-
Replicates: Use technical and biological replicates to assess and reduce variability.[6][7][8]
-
Thorough Mixing: Ensure reagents are mixed properly before and during the assay.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | - Contamination of media or reagents.- High cell density.- Intrinsic fluorescence/absorbance of the compound. | - Use fresh, sterile reagents and media.- Optimize cell seeding density to avoid overgrowth.[5]- Include a "compound only" control to measure its intrinsic signal and subtract it from the experimental values. |
| Low signal-to-noise ratio | - Low cell viability or metabolic activity.- Insufficient incubation time with the detection reagent.- Suboptimal assay choice for the cell line. | - Ensure cells are healthy and metabolically active before the assay.[3]- Follow the manufacturer's protocol for the detection reagent incubation time.- Test different cytotoxicity assays (e.g., viability vs. membrane integrity) to find the most robust one for your system. |
| Inconsistent IC50 values | - Variability in cell health or passage number.- Inconsistent drug preparation and dilution.- Edge effects in the microplate. | - Use cells within a consistent range of passage numbers.- Prepare fresh drug dilutions for each experiment and mix thoroughly.- Fill the outer wells with sterile PBS or media to minimize evaporation from the experimental wells.[6] |
| Unexpected cell proliferation at low drug concentrations | - Hormetic effects of the compound.- Experimental artifact. | - This can sometimes be a real biological effect. Ensure it is reproducible across multiple experiments.- Carefully review your dilution series and calculations. |
| Complete cell death at all concentrations | - Drug concentration range is too high.- Error in drug dilution calculations. | - Perform a broader dose-response curve with lower concentrations.- Double-check all calculations for drug dilutions. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using a Tetrazolium-Based (MTS/MTT) Method
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cells in complete medium to the desired seeding density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of the experiment, prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and untreated control wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS/MTT Assay: a. Following the incubation period, add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C. For MTT, add 10 µL of the MTT reagent and incubate for 2-4 hours, followed by the addition of 100 µL of solubilization solution and incubation overnight. b. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Normalize the data to the vehicle control to calculate the percentage of cell viability. c. Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells and reagents as listed in Protocol 1
-
LDH assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1a-2d from Protocol 1.
-
LDH Assay: a. After the treatment period, centrifuge the plate if working with suspension cells. b. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. c. Prepare a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to some control wells 45 minutes before the end of the incubation. d. Add the LDH reaction mixture to each well containing the supernatant according to the manufacturer's instructions. e. Incubate the plate at room temperature for the recommended time (usually up to 30 minutes), protected from light. f. Add the stop solution provided in the kit. g. Measure the absorbance at the specified wavelength (e.g., 490 nm) within 1 hour.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Visualizations
Caption: Experimental workflow for a typical cytotoxicity assay.
Caption: Putative signaling pathway of this compound.
References
- 1. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. - Ask this paper | Bohrium [bohrium.com]
- 3. biocompare.com [biocompare.com]
- 4. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming 6-Amino-5-azacytidine Resistance
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting resistance to 6-Amino-5-azacytidine (5-azacytidine, AZA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-azacytidine) and how does it work?
This compound is a nucleoside analog of cytidine used as a hypomethylating agent (HMA) in cancer therapy, particularly for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3] Its primary mechanism involves incorporation into DNA and RNA. When incorporated into DNA, it forms covalent adducts with DNA methyltransferases (DNMTs), trapping and targeting them for degradation.[1][4] This leads to a reduction in DNA methylation (hypomethylation), which can reactivate silenced tumor suppressor genes and induce anti-tumor effects.[1][5][6] Its incorporation into RNA also contributes to its cytotoxic effects.
Q2: What are the primary mechanisms by which cell lines develop resistance to 5-azacytidine?
Resistance to 5-azacytidine is a significant challenge and can arise through several mechanisms:
-
Altered Drug Metabolism and Transport: Since 5-azacytidine is a prodrug, it requires intracellular activation.[7] The most common resistance mechanism involves the pyrimidine salvage pathway.
-
Reduced Activation: Mutations or decreased expression of uridine-cytidine kinase 2 (UCK2), the rate-limiting enzyme that performs the first phosphorylation step, can prevent the drug's activation.[7][8][9]
-
Increased Inactivation: Increased expression of enzymes like cytidine deaminase (CDA) can lead to faster degradation of the drug.[5]
-
Impaired Transport: Decreased expression of human nucleoside transporters can limit the uptake of 5-azacytidine into the cell.[9][10]
-
-
Activation of Pro-Survival Signaling Pathways: Resistant cells can bypass the drug's effects by upregulating pathways that promote cell survival and proliferation. The PI3K/AKT signaling pathway is a notable escape mechanism observed in AZA-resistant cells.[4]
-
Changes in Apoptosis Regulation: Resistance can be acquired by negating the drug's ability to activate apoptosis signaling and by re-establishing cell cycle checkpoints, such as the G2/M checkpoint.[8][9]
Q3: How can I determine if my cell line is becoming resistant to 5-azacytidine?
The most direct method is to monitor the half-maximal inhibitory concentration (IC50) of the drug over time. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay. Additionally, you may observe a reduced effect on global DNA methylation and a lack of induction of DNA damage markers (e.g., γ-H2AX) in resistant cells compared to their sensitive counterparts after treatment.[4][7][11]
Troubleshooting Guide: Experimental Issues
Q4: My cell line's IC50 for 5-azacytidine has significantly increased. What is the first thing I should investigate?
The first step is to investigate the most common mechanism of resistance: altered drug metabolism. You should assess the expression and mutational status of key enzymes in the 5-azacytidine activation pathway.
-
Assess UCK2 Expression: Check the mRNA and protein levels of UCK2, the rate-limiting enzyme for AZA activation.[7][8] A significant decrease in UCK2 expression is a strong indicator of resistance.
-
Sequence the UCK2 Gene: Point mutations in the UCK2 gene can abolish its enzymatic activity, leading to high levels of resistance.[8] Sequencing the gene in your resistant cell line can identify such mutations.
-
Evaluate Other Metabolic Enzymes: Check the expression of deoxycytidine kinase (DCK) and cytidine deaminase (CDA). While UCK2 is primary for AZA, changes in these other enzymes can also contribute to the resistance phenotype.[5]
Caption: Workflow for troubleshooting 5-azacytidine resistance.
Q5: My resistant cells show no changes in UCK2. What other resistance mechanisms should I explore?
If drug metabolism appears normal, investigate the activation of alternative survival pathways that allow cells to evade AZA-induced apoptosis.
-
Assess PI3K/AKT Pathway: A key survival pathway implicated in AZA resistance is the PI3K/AKT pathway.[4] Use Western blotting to check for increased phosphorylation of AKT (p-AKT), which indicates pathway activation.
-
Test AKT Inhibitors: If you observe elevated p-AKT, you can confirm the pathway's role by treating your resistant cells with a specific AKT inhibitor, such as MK2206. A restoration of sensitivity to AZA in the presence of the inhibitor would confirm this mechanism.[4]
-
Explore De Novo Pyrimidine Synthesis: AZA-treated cells can sometimes compensate by upregulating the de novo synthesis of pyrimidines. This can be tested by combining AZA with an inhibitor of dihydroorotate dehydrogenase (DHODH), such as teriflunomide (TFN). A synergistic effect suggests this pathway is a viable target.[7]
Q6: What are some effective combination strategies to overcome 5-azacytidine resistance in vitro?
Combining 5-azacytidine with other targeted agents is a promising strategy to overcome resistance. The choice of agent depends on the underlying resistance mechanism.
-
For PI3K/AKT Activation: Combine 5-azacytidine with an AKT inhibitor like MK2206 .[4]
-
For Upregulated De Novo Pyrimidine Synthesis: Combine 5-azacytidine with a DHODH inhibitor like Teriflunomide (TFN) .[7] This is particularly effective in cells that are cross-resistant to decitabine and do not have a UCK2 mutation.[7]
-
To Enhance Apoptosis: Combine 5-azacytidine with a BCL-2 inhibitor like Venetoclax . 5-azacytidine can induce BCL-2 dependence, sensitizing the cells to Venetoclax. This combination has shown efficacy in AML and MM models.[12][13][14]
-
For Broad Epigenetic Modulation: Combine 5-azacytidine with a histone deacetylase (HDAC) inhibitor like Valproic Acid . This dual epigenetic blockade can produce synergistic anticancer activity.[6]
Quantitative Data Summary
Table 1: IC50 Values in AZA-Sensitive vs. AZA-Resistant Cell Lines This table summarizes representative IC50 values demonstrating resistance and the effect of a targeted inhibitor.
| Cell Line | Condition | Drug | IC50 (µM) | Source |
| OCI-M2 | AZA-Sensitive (AZA-S) | Sorafenib | ~4 | [4] |
| OCI-M2 | AZA-Resistant (AZA-R) | Sorafenib | ~8 | [4] |
| OCI-M2 | AZA-Sensitive (AZA-S) | MK2206 (AKT Inhibitor) | ~0.3 | [4] |
| OCI-M2 | AZA-Resistant (AZA-R) | MK2206 (AKT Inhibitor) | ~0.3 | [4] |
| OCI-M2 | AZA-Sensitive (AZA-S) | Idelalisib (PI3K Inhibitor) | ~10.2 | [4] |
| OCI-M2 | AZA-Resistant (AZA-R) | Idelalisib (PI3K Inhibitor) | ~12.8 | [4] |
Table 2: Effect of AZA and DAC on Global DNA Methylation This table shows the impact of 5-azacytidine (AZA) and decitabine (DAC) on DNA methylation in sensitive and resistant cell lines.
| Cell Line | Treatment (0.5 µM for 72h) | Change in Global DNA Methylation | Source |
| MOLM-13 (Parental) | AZA | Significant Decrease | [7] |
| SKM-1 (Parental) | AZA | Significant Decrease | [7] |
| M/A* (AZA-Resistant) | AZA | No Significant Reduction | [7] |
| S/A (AZA-Resistant) | AZA | No Significant Reduction | [7] |
| S/A (AZA-Resistant) | DAC | Significant Reduction | [7] |
| M/A (AZA-Resistant) | DAC | Significant Reduction | [7] |
Key Experimental Protocols
Protocol 1: Generation of 5-Azacytidine-Resistant Cell Lines
This protocol describes a standard method for developing drug-resistant cell lines through continuous exposure to escalating drug concentrations.
-
Initial Seeding: Culture the parental (sensitive) cell line (e.g., MOLM-13, SKM-1) in standard RPMI 1640 medium with 12% FBS.[7]
-
Establish IC50: Determine the initial IC50 of 5-azacytidine for the parental cell line.
-
Stepwise Exposure: Begin by exposing the cells to a low concentration of 5-azacytidine (e.g., starting at 0.1 nM).[7]
-
Culture and Monitor: Passage the cells regularly. When the cells resume a normal proliferation rate, double the concentration of 5-azacytidine.
-
Escalation: Repeat the process of concentration escalation over a prolonged period (e.g., 6 months) until the cells can proliferate in a high concentration of the drug (e.g., 1 µM).[7]
-
Validation: Once a resistant population is established, confirm the shift in IC50 compared to the parental line. The resistant line can then be maintained in a medium containing a maintenance dose of 5-azacytidine.
Protocol 2: Western Blotting for Key Resistance Proteins (UCK2, p-AKT)
This protocol outlines the detection of protein expression and phosphorylation status.
-
Cell Lysis: After the desired treatment, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting your protein of interest (e.g., anti-UCK2, anti-p-AKT, anti-AKT). Use an antibody against a housekeeping protein (e.g., α-tubulin, GAPDH) as a loading control.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Global DNA Methylation Analysis
This protocol describes a common method to quantify overall changes in DNA methylation.
-
Cell Treatment: Treat sensitive and resistant cells with or without 5-azacytidine (e.g., 0.5 µM) for 72 hours, replenishing the drug every 24 hours.[7]
-
DNA Isolation: Isolate total genomic DNA from the harvested cells using a standard DNA extraction kit or TRI Reagent.[7]
-
Quantification: Determine the global DNA methylation status using a commercial ELISA-based kit, such as a Methylated DNA Quantification Kit.[7] These kits typically use a capture antibody specific for 5-methylcytosine (5-mC) for colorimetric or fluorometric quantification.
-
Analysis: Calculate the percentage of methylated DNA according to the manufacturer's instructions and compare the results between treated and untreated, and sensitive and resistant cells.
Visual Guides to Resistance Mechanisms
Caption: 5-Azacytidine metabolic activation pathway.
Caption: PI3K/AKT signaling as an escape mechanism.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Gene Expression and DNA Methylation Profiling Suggest Potential Biomarkers for Azacitidine Resistance in Myelodysplastic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways [mdpi.com]
- 5. Frontiers | Resistance to Hypomethylating Agents in Myelodysplastic Syndrome and Acute Myeloid Leukemia From Clinical Data and Molecular Mechanism [frontiersin.org]
- 6. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to azacitidine in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Different mechanisms of drug resistance to hypomethylating agents in the treatment of myelodysplastic syndromes and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to 5-aza-2'-deoxycytidine in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steroid-free combination of 5-azacytidine and venetoclax for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. google.com [google.com]
Validation & Comparative
A Comparative Guide to 6-Amino-5-azacytidine and 5-azacytidine Efficacy
For researchers and professionals in drug development, understanding the nuanced differences between analogous compounds is critical for advancing therapeutic strategies. This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental data for 6-Amino-5-azacytidine and the well-established epigenetic drug, 5-azacytidine.
Executive Summary
This guide delves into the preclinical data available for this compound and contrasts it with the known efficacy of 5-azacytidine. While both are nucleoside analogs, their mechanisms of action and potency appear to differ. 5-azacytidine is a well-characterized DNA methyltransferase (DNMT) inhibitor that incorporates into both DNA and RNA, leading to hypomethylation and cytotoxicity.[1][2] In contrast, evidence suggests that this compound may also function as a DNMT inhibitor, though its activity is also reversed by natural purines, indicating a potential interplay with purine metabolism pathways. This guide presents the available quantitative data, experimental methodologies, and visual representations of their proposed mechanisms to aid in a comprehensive understanding.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data on the in vitro efficacy of this compound and 5-azacytidine against various cancer cell lines.
| Compound | Cell Line | Assay | Result | Reference |
| This compound | CCRF-CEM (T-lymphoblastic leukemia) | Growth Inhibition | ID₅₀: 33.9 µM | Pískala et al., 1989 |
| WI-L2 (B-lymphoblastic leukemia) | Growth Inhibition | 39% inhibition at 100 µM | Pískala et al., 1989 | |
| 5-azacytidine | MOLT4 (T-lymphoblastic leukemia) | Cell Viability (MTT) | IC₅₀: 16.51 µM (24h), 13.45 µM (48h) | [3] |
| Jurkat (T-lymphoblastic leukemia) | Cell Viability (MTT) | IC₅₀: 12.81 µM (24h), 9.78 µM (48h) | [3] | |
| Multiple Myeloma Cell Lines | Cytotoxicity | IC₅₀: ~0.8-3 µM | [4] | |
| Non-Small Cell Lung Cancer Cell Lines | Cell Viability | EC₅₀: 1.8-10.5 µM | [5] |
Mechanism of Action and Signaling Pathways
5-azacytidine:
5-azacytidine exerts its anti-neoplastic effects through a dual mechanism.[2] As a cytidine analog, it is incorporated into both RNA and DNA.[1][2] Its incorporation into RNA disrupts protein synthesis. When incorporated into DNA, it covalently traps DNA methyltransferases (DNMTs), leading to their degradation and subsequent hypomethylation of DNA.[6] This results in the re-expression of silenced tumor suppressor genes.[1]
Several signaling pathways are implicated in the cellular response to 5-azacytidine, including:
-
DNA Damage Response: 5-azacytidine induces DNA double-strand breaks, activating the ATR-mediated DNA damage response pathway, leading to apoptosis.[4]
-
Immune Signaling: It can activate innate immune signaling pathways, such as the cGAS-STING pathway, and upregulate type I interferon signaling genes.
-
Stress Response Pathways: In some contexts, it activates the p38 MAPK and integrated stress response signaling pathways.
-
Other Pathways: Studies have also linked 5-azacytidine to the IRE1α-EGFR-ERK1/2 signaling pathway and the PI3K/AKT signaling pathway.[7][8]
This compound:
The precise mechanism of this compound is less defined. While it is suggested to act as a DNA methyltransferase inhibitor, a notable distinction is that its antibacterial effects are reversed by the presence of natural purine bases. This suggests a potential mechanism involving the purine metabolic pathways, which may compete with or be an alternative to direct DNMT inhibition. Further research is required to fully elucidate the signaling cascades it modulates.
Visualizing the Mechanisms
To illustrate the proposed mechanisms of action, the following diagrams were generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine, a DNA methyltransferase inhibitor, induces ATR-mediated DNA double-strand break responses, apoptosis, and synergistic cytotoxicity with doxorubicin and bortezomib against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways [mdpi.com]
- 8. 5-Azacytidine engages an IRE1α-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of 6-Amino-5-azacytidine and Decitabine
For Researchers, Scientists, and Drug Development Professionals
The cytidine nucleoside analogs, 6-Amino-5-azacytidine (more commonly known as Azacitidine or AZA) and Decitabine (DAC), are cornerstone epigenetic drugs in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Both function as hypomethylating agents by inhibiting DNA methyltransferases (DNMTs).[3] However, despite this shared primary mechanism, a growing body of evidence reveals significant differences in their cytotoxic activities and cellular fates. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development decisions.
Differentiated Mechanisms of Action
While both drugs are analogs of cytidine, their molecular pathways diverge significantly. Decitabine is a deoxycytidine analog, meaning it is exclusively incorporated into DNA.[4][5] Upon incorporation, it forms a covalent bond with DNMT enzymes, trapping them and leading to their degradation.[3] This prevents the methylation of newly synthesized DNA strands, causing passive DNA hypomethylation, and at higher doses, induces DNA damage, cell cycle arrest, and apoptosis.[3][6][7]
In contrast, Azacitidine is a cytidine analog that can be incorporated into both RNA and DNA.[4][8] Its incorporation into RNA is more substantial and leads to defective ribosome assembly and a significant reduction in protein synthesis, a mechanism distinct from DAC.[4][8] While its incorporation into DNA also leads to DNMT trapping and hypomethylation, this dual action on both RNA and DNA results in a unique and more complex cytotoxic profile.
Comparative Cytotoxicity Data
The cytotoxic potency of AZA and DAC varies across different cancer cell lines. While DAC often shows activity at lower concentrations, AZA can induce a greater maximal effect, particularly at concentrations above 1 µM.[4][8][9]
Table 1: Comparative IC50/EC50 Values of Azacitidine and Decitabine in Cancer Cell Lines
| Cell Line | Cancer Type | Drug | IC50 / EC50 (µM) | Exposure Time | Reference |
| HL-60 | AML | Decitabine | ~0.438 | 72h | [7] |
| KG-1a | AML | Decitabine | ~0.0438 | 96h | [7] |
| CEM/hENT1 | Leukemia | Azacitidine | 0.3 | 72h | [10] |
| CEM/hENT1 | Leukemia | Decitabine | 0.3 | 72h | [10] |
| A549 | NSCLC | Azacitidine | 1.8 - 10.5 | 72h | [5][11] |
| A549 | NSCLC | Decitabine | Not Reached | 72h | [5][11] |
| H1299 | NSCLC | Azacitidine | 1.8 - 10.5 | 72h | [5][11] |
| H1299 | NSCLC | Decitabine | 5.1 | 72h | [5][11] |
| MOLT-4 | ALL | Azacitidine | 16.51 | 48h | [12] |
| Jurkat | ALL | Azacitidine | 12.81 | 48h | [12] |
NSCLC: Non-Small Cell Lung Cancer; AML: Acute Myeloid Leukemia; ALL: Acute Lymphoblastic Leukemia.
Effects on Cell Cycle and Apoptosis
AZA and DAC exert markedly different effects on cell cycle progression and the induction of apoptosis. DAC characteristically causes cell cycle arrest in the G2/M phase, whereas AZA leads to a general decrease across all phases, accompanied by a significant increase in the sub-G1 population, which is indicative of apoptotic cells.[4][5][8][11]
Table 2: Comparison of Effects on Cell Cycle and Apoptosis
| Parameter | This compound (AZA) | Decitabine (DAC) | References |
| Cell Cycle | Increases sub-G1 fraction; decreases G0/G1, S, and G2/M phases. | Increases sub-G1 and G2/M fractions; decreases G0/G1 phase. | [4][5][8] |
| Apoptosis | Induces apoptosis; greater overall cell kill at >1 µM suggests other cell death mechanisms may contribute. | Potently induces markers of apoptosis (e.g., Annexin V staining, PARP cleavage), often at lower concentrations than AZA. | [1][4] |
| DNA Damage | Induces DNA damage markers. | Potently induces DNA damage markers. | [4][8] |
| Protein Synthesis | Significantly reduces total protein synthesis. | No significant effect on total protein synthesis. | [4][8] |
Experimental Protocols
Standard methodologies are employed to assess the cytotoxic effects of these compounds. Below are representative protocols for key assays.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells (e.g., AML or NSCLC cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Azacitidine or Decitabine (e.g., 0.01 µM to 50 µM) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate EC50/IC50 values using non-linear regression analysis.
Cell Cycle Analysis via Flow Cytometry
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of AZA or DAC for 48-72 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescent signal from the DNA dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/7-AAD Staining)
-
Cell Treatment: Treat cells with AZA or DAC as described for the cell cycle analysis.
-
Harvest and Wash: Harvest both adherent and floating cells. Wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells immediately by flow cytometry. Annexin V-positive/7-AAD-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or are necrotic.
Conclusion
The evidence clearly demonstrates that this compound and Decitabine possess distinct cytotoxic profiles despite their shared classification as DNMT inhibitors. Decitabine's action is confined to DNA, potently inducing G2/M arrest and apoptosis.[4][5][9] In contrast, Azacitidine's dual incorporation into RNA and DNA results in a broader mechanism that includes the potent inhibition of protein synthesis, leading to different effects on cell viability and cell cycle progression.[4][8][9] These fundamental mechanistic differences underscore that AZA and DAC are not interchangeable and that their specific cytotoxic properties should be carefully considered in the design of both preclinical experiments and clinical therapeutic strategies.
References
- 1. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
Validating DNMT Inhibitory Activity of 6-Amino-5-azacytidine: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. This guide provides a comparative framework for assessing the DNA methyltransferase (DNMT) inhibitory activity of the novel compound 6-Amino-5-azacytidine against established DNMT inhibitors.
Currently, there is a lack of publicly available scientific literature and experimental data to validate the DNMT inhibitory activity of this compound. While its structural similarity to the well-established DNMT inhibitor 5-Azacytidine suggests a potential for a similar mechanism, empirical evidence is required for confirmation.
This guide, therefore, will focus on the established DNMT inhibitors, 5-Azacytidine and Decitabine, as a benchmark for comparison, and will outline the necessary experimental protocols to validate the activity of a novel compound like this compound.
Established DNMT Inhibitors: A Performance Benchmark
5-Azacytidine and its deoxy derivative, Decitabine, are the most widely studied and clinically used DNMT inhibitors. Their mechanism of action involves their incorporation into DNA, where they form a covalent bond with DNMT enzymes, trapping them and leading to their degradation. This results in a passive, replication-dependent demethylation of the genome.
| Feature | 5-Azacytidine | Decitabine |
| Primary Target | DNMT1, DNMT3A, DNMT3B | DNMT1, DNMT3A, DNMT3B |
| Mechanism of Action | Nucleoside analog, incorporates into RNA and DNA, traps DNMTs | Deoxynucleoside analog, incorporates into DNA, traps DNMTs |
| Cell Cycle Specificity | S-phase dependent | S-phase dependent |
| Reported IC50 Values | Vary depending on cell line and assay conditions, generally in the low micromolar range | Vary depending on cell line and assay conditions, generally in the sub-micromolar to low micromolar range |
Experimental Protocols for Validating DNMT Inhibitory Activity
To validate the DNMT inhibitory activity of a novel compound such as this compound, a series of in vitro and in-cell assays are required.
In Vitro DNMT Activity Assay
This assay directly measures the ability of a compound to inhibit the activity of purified DNMT enzymes.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing a universal DNA methyltransferase substrate (e.g., poly(dI-dC)), S-adenosyl-L-methionine (SAM) as a methyl donor, the purified DNMT enzyme (e.g., DNMT1, DNMT3A, or DNMT3B), and the test compound at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for DNA methylation to occur.
-
Detection: The level of DNA methylation is quantified. Common detection methods include:
-
Radioactive Assay: Using [³H]-labeled SAM and measuring the incorporation of radioactivity into the DNA substrate.
-
ELISA-based Assay: Using an antibody specific for 5-methylcytosine (5mC) to detect the methylated DNA.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined.
Global DNA Methylation Assay in Cells
This assay measures the overall level of DNA methylation in cultured cells treated with the test compound.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines with known high levels of DNA methylation are cultured and treated with the test compound at various concentrations for a specific duration (typically 24-72 hours).
-
Genomic DNA Extraction: Genomic DNA is isolated from the treated and untreated cells.
-
Quantification of Global Methylation: The percentage of 5-methylcytosine (5mC) in the genomic DNA is determined using methods such as:
-
High-Performance Liquid Chromatography (HPLC): This method separates and quantifies the different nucleosides after DNA hydrolysis.
-
Luminometric Methylation Assay (LUMA): This assay uses methylation-sensitive and insensitive restriction enzymes followed by pyrosequencing.
-
ELISA-based Global DNA Methylation Kits: Commercially available kits that use a 5mC-specific antibody to quantify global methylation.
-
-
Data Analysis: The percentage of global DNA methylation in treated cells is compared to that in untreated control cells.
Visualizing the Workflow and Signaling Pathway
To understand the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating DNMT inhibitory activity.
Caption: Mechanism of action for nucleoside analog DNMT inhibitors.
A Comparative Analysis of 6-Amino-5-azacytidine and Other Cytidine Analogs in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-leukemic properties of 6-Amino-5-azacytidine and other prominent cytidine analogs, including Decitabine, Azacitidine, and Gemcitabine. The information presented is based on available experimental data to assist in research and drug development decisions.
Introduction to Cytidine Analogs in Leukemia Treatment
Cytidine analogs are a class of chemotherapeutic agents that structurally mimic the natural nucleoside cytidine. Their mechanism of action primarily involves interference with nucleic acid synthesis and methylation processes, leading to cytotoxicity in rapidly dividing cancer cells. This guide focuses on a comparative analysis of this compound against the well-established cytidine analogs Decitabine (5-aza-2'-deoxycytidine), Azacitidine (5-azacytidine), and Gemcitabine (2',2'-difluorodeoxycytidine), with a particular focus on their application in leukemia.
Comparative Performance: A Data-Driven Overview
The efficacy of these cytidine analogs can be evaluated through several key performance metrics, including their cytotoxicity (as measured by IC50 values), their impact on DNA methylation, and their ability to induce apoptosis in leukemia cells.
Cytotoxicity in Leukemia Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of the compared cytidine analogs in various leukemia cell lines as reported in the literature.
Note on this compound: Direct experimental data for a compound explicitly named "this compound" in leukemia cell lines is limited in publicly available literature. The data presented here is for a closely related synthesized analog, 4-amino-6-methyl-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one , as described in a study on 5-azacytidine analogues[1]. This compound shares the core 5-azacytosine structure.
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-amino-6-methyl-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one | HL-60 | >50 | [1] |
| Azacitidine | MOLM-13 | 0.038 | [2] |
| KG-1a | ~1 | [3] | |
| THP-1 | ~1 | [3] | |
| OCI-AML3 | ~1 | [3] | |
| HL-60 | ~2 | [4] | |
| MOLT4 (24h) | 16.51 | [5] | |
| MOLT4 (48h) | 13.45 | [5] | |
| Jurkat (24h) | 12.81 | [5] | |
| Jurkat (48h) | 9.78 | [5] | |
| Decitabine | MOLM-13 | 0.06294 | [2] |
| KG-1a | ~0.3 | [3] | |
| THP-1 | ~0.3 | [3] | |
| OCI-AML3 | ~0.3 | [3] | |
| HL-60 | Various | [6] | |
| ML-1 | Various | [6] | |
| Raji | Various | [6] | |
| Jurkat | Various | [6] | |
| Molt4 (72h) | 84.461 | [7] | |
| Molt4 (96h) | 10.113 | [7] | |
| Gemcitabine | CCRF-CEM | 0.0029 | [8] |
| L1210 | 0.0013 | [8] | |
| HeLa | 3.3 | [9] | |
| CaLo | 0.3 | [9] | |
| C33A | 0.1 | [9] |
Mechanisms of Action
The anti-leukemic effects of these cytidine analogs are mediated through distinct yet overlapping mechanisms, primarily involving DNA damage, inhibition of DNA synthesis, and epigenetic modifications.
DNA Methylation Inhibition
Azacitidine and Decitabine are well-characterized as hypomethylating agents. They are incorporated into DNA and covalently trap DNA methyltransferases (DNMTs), leading to a reduction in global DNA methylation. This can lead to the re-expression of silenced tumor suppressor genes.
DNA Damage and Repair
The incorporation of these analogs into DNA, particularly Decitabine and Gemcitabine, causes DNA damage and stalls DNA replication. This triggers a DNA Damage Response (DDR), which can ultimately lead to cell cycle arrest and apoptosis. Gemcitabine, in particular, is a potent inhibitor of DNA synthesis.
Induction of Apoptosis
A primary outcome of the cellular stress induced by these analogs is the initiation of apoptosis, or programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for assessing apoptosis.
Caption: DNA Damage Response Pathway induced by cytidine analogs.
Caption: Intrinsic and extrinsic apoptosis pathways activated by cytidine analogs.
References
- 1. Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of DNA damage and repair in decitabine-mediated apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Targeting the DNA damage response in hematological malignancies [frontiersin.org]
- 5. journals.plos.org [journals.plos.org]
- 6. The type of DNA damage response after decitabine treatment depends on the level of DNMT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. research.bangor.ac.uk [research.bangor.ac.uk]
Navigating the Nuances of 5-Azacytidine: A Guide to the Reproducibility of Experimental Results
For researchers, scientists, and drug development professionals, understanding the consistency of experimental outcomes is paramount. This guide provides a comprehensive comparison of 6-Amino-5-azacytidine, more commonly known as 5-azacytidine (Azacitidine), and its primary alternative, Decitabine, with a focus on the reproducibility of their therapeutic effects. We delve into the experimental data, detailed protocols, and the intricate signaling pathways that govern their activity.
Comparative Efficacy and Toxicity: A Data-Driven Overview
The clinical application of 5-azacytidine, a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), has been extensively studied. However, the reproducibility of its effects can be influenced by various factors, including patient population, disease subtype, and treatment regimen. Meta-analyses of multiple clinical trials provide a clearer picture of the expected outcomes and their variability.
Myelodysplastic Syndromes (MDS)
| Outcome | 5-Azacytidine | Decitabine | Key Considerations & Reproducibility |
| Overall Response Rate (ORR) | ~38%[1] | ~40%[1] | Similar ORR between the two agents suggests reproducible general efficacy. However, individual patient responses can vary. |
| Complete Remission (CR) | Lower than Decitabine[2] | Higher than 5-Azacytidine[2][3] | Decitabine consistently shows a higher CR rate in some analyses, indicating a reproducible difference in achieving deep remission.[2][3] |
| Overall Survival (OS) | Statistically significant improvement vs. best supportive care[2][4] | No statistically significant improvement vs. best supportive care in some studies[2] | 5-Azacytidine has more consistently demonstrated a survival benefit in higher-risk MDS patients, a key reproducible finding.[2][4] |
| Toxicity (Grade 3/4) | Lower incidence of neutropenia and thrombocytopenia[5] | Higher incidence of neutropenia and thrombocytopenia[5] | The toxicity profiles appear to be reproducibly different, with 5-azacytidine generally associated with less severe myelosuppression.[5] |
Acute Myeloid Leukemia (AML)
| Outcome | 5-Azacytidine | Decitabine | Key Considerations & Reproducibility |
| Overall Response Rate (ORR) | 38% (95% CI: 30–47%)[1] | 40% (95% CI: 32–48%)[1] | Similar ORR observed in a meta-analysis, suggesting comparable general efficacy in a broad AML population.[1] |
| Complete Remission (CR) | 16% (95% CI: 12–19%)[1] | 25% (95% CI: 20–30%)[1] | Decitabine shows a significantly higher CR rate, a reproducible finding across multiple studies.[1] |
| Overall Survival (OS) | 10.04 months (95% CI: 8.36–11.72)[1] | 8.79 months (95% CI: 7.62–9.96)[1] | No significant difference in median OS was found in a large meta-analysis, indicating similar survival outcomes are reproducible.[1] |
| 30-Day Mortality | 6% (95% CI: 4–9%)[1] | 7% (95% CI: 5–9%)[1] | Early mortality rates are reproducibly similar between the two treatments.[1] |
Understanding the Variability: Mechanisms of Action and Resistance
The observed variability in patient responses to 5-azacytidine can be attributed to its complex mechanism of action and the development of resistance.
Signaling Pathways Modulated by 5-Azacytidine
5-azacytidine exerts its effects through multiple signaling pathways. Its primary mechanism involves incorporation into RNA and DNA, leading to DNA hypomethylation and subsequent re-expression of tumor suppressor genes. However, its influence extends to other critical cellular processes.
Recent studies have shown that 5-azacytidine can also engage the IRE1α-EGFR-ERK1/2 signaling pathway, which is involved in mRNA stabilization.[6] Furthermore, resistance to 5-azacytidine has been linked to the deregulation of pathways such as PI3K/AKT and RAS/RAF/MEK/ERK.[7] The drug also modulates the immune microenvironment, which can contribute to its therapeutic effect but also to mechanisms of resistance.[8]
Experimental Protocols for In Vitro Assessment
To ensure the reproducibility of in vitro studies with 5-azacytidine, standardized protocols are essential.
General Workflow for In Vitro 5-Azacytidine Treatment and Analysis
Key Experimental Methodologies
-
Cell Culture and Treatment:
-
Cells should be cultured in appropriate media and conditions.
-
5-azacytidine is typically dissolved in DMSO to create a stock solution.[9] Due to its instability in aqueous solutions, the medium containing 5-azacytidine should be replaced every 24 hours.[9]
-
Concentrations for in vitro experiments typically range from 0.1 to 10 µM, but the optimal concentration should be determined empirically for each cell line.[9]
-
Treatment duration is often for 72 hours or longer to allow for incorporation into newly synthesized DNA over multiple cell cycles.[9]
-
-
Cytotoxicity Assays:
-
MTT Assay: To assess cell viability and determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%). Cells are seeded in 96-well plates and treated with a range of 5-azacytidine concentrations.[10]
-
Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis. This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
-
-
DNA Methylation Analysis:
-
Global DNA Methylation: Can be assessed using methods like luminometric methylation assay (LUMA) or ELISA-based kits.[12]
-
Gene-Specific Methylation: Techniques such as bisulfite sequencing or methylation-specific PCR (MSP) are used to determine the methylation status of specific CpG islands in gene promoter regions.
-
Factors Influencing Reproducibility and Future Directions
The reproducibility of 5-azacytidine's effects is influenced by a complex interplay of factors:
-
Cellular Metabolism and Drug Transport: The expression and activity of enzymes like uridine-cytidine kinase 2 (UCK2), which is crucial for 5-azacytidine's activation, and drug transporters can significantly impact intracellular drug concentrations and, consequently, its efficacy.[13][14]
-
Genetic and Epigenetic Heterogeneity: The baseline genetic and epigenetic landscape of the cancer cells can dictate their sensitivity to 5-azacytidine.
-
Experimental Conditions: Minor variations in experimental protocols, such as drug stability, treatment duration, and cell line characteristics, can lead to different outcomes.
To enhance the reproducibility of research involving 5-azacytidine, meticulous documentation of experimental details and the use of standardized protocols are crucial. Future research should focus on identifying robust biomarkers that can predict patient response and guide personalized treatment strategies, thereby reducing the variability in clinical outcomes.
References
- 1. Use of Azacitidine or Decitabine for the Up-Front Setting in Acute Myeloid Leukaemia: A Systematic Review and Meta-Analysis [mdpi.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Comparison Between Decitabine and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between decitabine and azacitidine for the treatment of myelodysplastic syndrome: a meta-analysis with 1,392 participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Azacytidine engages an IRE1α-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-Azacytidine-Mediated Modulation of the Immune Microenvironment in Murine Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hypomethylation and apoptosis in 5-azacytidine-treated myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [scholarship.miami.edu]
- 14. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 6-Amino-5-azacytidine and 5-Azacytidine on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 6-Amino-5-azacytidine and the well-characterized DNA methyltransferase (DNMT) inhibitor, 5-Azacytidine, focusing on their effects on gene expression. While 5-Azacytidine is a widely studied compound with established mechanisms of action, publicly available data on this compound is limited. This comparison summarizes the existing experimental data and provides a framework for future research.
Executive Summary
5-Azacytidine is a potent epigenetic modulator that induces gene expression by inhibiting DNA methylation.[1][2] It is a cytidine analog that, upon incorporation into DNA and RNA, covalently traps DNA methyltransferases, leading to their degradation and subsequent passive demethylation of the genome.[3][4] This reactivation of silenced genes, including tumor suppressor genes, forms the basis of its therapeutic applications, particularly in myelodysplastic syndromes (MDS).[5][6]
This compound is a structural analog of 5-Azacytidine. However, detailed studies on its mechanism of action and its specific effects on gene expression are not extensively available in peer-reviewed literature. Early studies have focused on its synthesis and initial biological activities, including antibacterial and cytotoxic effects.[7] Its conformational resemblance to purine nucleosides suggests it may have a distinct mode of action compared to 5-Azacytidine.[7]
Molecular Structure and Chemical Properties
| Feature | This compound | 5-Azacytidine |
| Molecular Formula | C₈H₁₃N₅O₅[8] | C₈H₁₂N₄O₅[9] |
| Molecular Weight | 259.22 g/mol [8] | 244.20 g/mol |
| Structure | Contains an additional amino group at the 6-position of the triazine ring. | A well-known cytidine analog with a nitrogen atom at the 5-position of the pyrimidine ring. |
| Key Structural Difference | The 6-amino group. | Lacks the 6-amino group. |
Mechanism of Action and Effects on Gene Expression
5-Azacytidine
5-Azacytidine is a prodrug that requires intracellular phosphorylation to become active.[5] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs).[1][3] Upon incorporation into DNA, it forms a covalent bond with DNMTs, trapping the enzyme and leading to its degradation.[3] This results in a global reduction of DNA methylation, leading to the re-expression of previously silenced genes.[4][10] 5-Azacytidine can also be incorporated into RNA, which can disrupt protein synthesis.[5][11]
The following diagram illustrates the established signaling pathway for 5-Azacytidine's effect on gene expression:
This compound
The precise mechanism of action for this compound on gene expression has not been fully elucidated. Based on its structural similarity to 5-Azacytidine, it is hypothesized that it may also function as a DNMT inhibitor. However, the presence of the 6-amino group could alter its interaction with DNMTs or other cellular machinery. One study noted that the antibacterial effects of this compound are reversed by purine bases, suggesting a potential interference with purine metabolism, which is a different mechanism compared to the pyrimidine analog 5-Azacytidine.[7] Further research is required to determine if and how this compound affects DNA methylation and gene expression.
Comparative Biological Activity
Direct comparative studies on gene expression are lacking. The available data on the biological activity of both compounds are summarized below.
| Parameter | This compound | 5-Azacytidine |
| Cytotoxicity | ID₅₀ of 33.9 µM in CCRF-CEM cells.[7] 39% growth inhibition of WI-L2 cells at 100 µM.[7] Inactive in L1210 and LoVo/L cells at ≤ 100 µM.[7] | Broad-spectrum cytotoxic activity against various cancer cell lines.[5][6] |
| Antibacterial Activity | Inhibits the growth of E. coli.[7] | Not a primary application, but has shown some effects. |
| Effect on DNA Methylation | Not experimentally determined. | Potent inhibitor of DNA methylation.[1] |
| Effect on Gene Expression | Not experimentally determined. | Induces re-expression of silenced genes.[2][10] |
Experimental Protocols
Due to the lack of specific published protocols for this compound, the following protocols for 5-Azacytidine are provided as a reference. These would need to be optimized for dose and duration of treatment for this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
Drug Preparation: Prepare a fresh stock solution of 5-Azacytidine (or this compound) in an appropriate solvent (e.g., 50% acetic acid or DMSO) immediately before use.[12]
-
Treatment: Treat cells with a range of concentrations of the compound. For 5-Azacytidine, concentrations typically range from 0.1 to 10 µM.[13] The treatment duration can vary from 24 to 96 hours, with media and drug changes every 24 hours.[12][14]
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Following treatment, harvest cells and extract total RNA using a standard method (e.g., Trizol or a column-based kit).[13]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[13]
-
qPCR: Perform quantitative PCR using gene-specific primers for target genes of interest and a housekeeping gene for normalization.
The following diagram outlines a general workflow for assessing the impact of these compounds on gene expression.
DNA Methylation Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from treated and untreated cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[15]
-
Methylation-Specific PCR (MSP) or Sequencing: Analyze the methylation status of specific gene promoters using MSP or perform whole-genome bisulfite sequencing for a global view of methylation changes.
Conclusion and Future Directions
5-Azacytidine is a well-established DNA methyltransferase inhibitor that robustly induces gene expression by reversing epigenetic silencing. In contrast, the effects of its analog, this compound, on gene expression remain largely unexplored. The limited available data suggest it possesses cytotoxic activity but may have a different mechanism of action.
To provide a comprehensive head-to-head comparison, future research on this compound should focus on:
-
Determining its effect on global and gene-specific DNA methylation.
-
Conducting gene expression profiling (e.g., RNA-sequencing) to identify regulated genes and pathways.
-
Investigating its incorporation into DNA and RNA.
-
Elucidating its interaction with DNMTs and other potential cellular targets.
Such studies will be crucial to understanding the therapeutic potential of this compound and its advantages or disadvantages compared to 5-Azacytidine.
References
- 1. Inhibition of DNA methylation by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altering gene expression with 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Azacytidine Transiently Restores Dysregulated Erythroid Differentiation Gene Expression in TET2-Deficient Erythroleukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological effects of 5-azacytidine in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCCC 1989, Volume 54, Issue 9, Abstracts pp. 2502-2512 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 8. This compound | C8H13N5O5 | CID 13630026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Azacytidine inhibits RNA methylation at DNMT2 target sites in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 5-azacytidine enhances efficacy of multiple chemotherapy drugs in AML and lung cancer with modulation of CpG methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-Amino-5-azacytidine Against Known Epigenetic Modifiers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as key drivers in various physiological and pathological processes, including cancer.[1][2] The ability to modulate these epigenetic marks with small molecules holds immense therapeutic potential. This guide provides a comparative analysis of 6-Amino-5-azacytidine, a putative epigenetic modifier, against the well-established DNA methyltransferase (DNMT) inhibitors, Azacitidine (5-azacytidine) and Decitabine (5-aza-2'-deoxycytidine).
Mechanism of Action: A Tale of Two Analogs
This compound, as an analog of cytidine, is anticipated to function as a DNMT inhibitor, mirroring the mechanisms of Azacitidine and Decitabine. These drugs exert their effects by incorporating into DNA and, to a lesser extent, RNA, where they covalently trap DNMT enzymes.[3][4] This trapping leads to the depletion of active DNMTs, resulting in passive demethylation of the genome during subsequent rounds of DNA replication and the reactivation of silenced tumor suppressor genes.[3][5]
While both Azacitidine and Decitabine are cytidine analogs, a key distinction lies in their molecular structure and subsequent metabolic fate. Azacitidine is a ribonucleoside, allowing its incorporation into both RNA and DNA.[4][6] This dual incorporation is believed to contribute to additional cytotoxic effects by disrupting protein synthesis.[4][7] In contrast, Decitabine is a deoxyribonucleoside and is incorporated exclusively into DNA.[8] The mechanism of this compound is predicted to be similar to Azacitidine, given its structural resemblance.
Comparative Performance Metrics
The following table summarizes the key characteristics and reported in vitro effects of Azacitidine and Decitabine, providing a benchmark for evaluating this compound.
| Feature | Azacitidine (5-azacytidine) | Decitabine (5-aza-2'-deoxycytidine) | This compound (Predicted) |
| Primary Target | DNA Methyltransferases (DNMTs)[3] | DNA Methyltransferases (DNMTs)[3] | DNA Methyltransferases (DNMTs) |
| Incorporation | RNA and DNA[4][7] | DNA only[8] | RNA and DNA |
| Potency (DNA Hypomethylation) | Less potent than Decitabine[8] | More potent than Azacitidine[8] | To be determined |
| Effect on Cell Viability | Greater effect at higher concentrations (>1 µM) compared to Decitabine[9] | Less effect on cell viability at higher concentrations compared to Azacitidine[9] | To be determined |
| Cell Cycle Arrest | Induces accumulation of cells in the sub-G1 phase[5] | Causes an increase in cells in the G2/M phase[5] | To be determined |
| Induction of DNA Damage | Significant induction of DNA damage markers[5] | Less pronounced induction of DNA damage markers compared to Azacitidine[5] | To be determined |
| Gene Expression Modulation | Modulates a larger number of genes compared to Decitabine[5] | Modulates a distinct and smaller set of genes compared to Azacitidine[5] | To be determined |
Experimental Protocols for Comparative Analysis
To empirically benchmark this compound against Azacitidine and Decitabine, a series of well-established experimental protocols are recommended.
DNA Methylation Analysis
The core activity of these compounds is the inhibition of DNA methylation. The following methods can be employed to quantify global and locus-specific DNA methylation changes.
-
Whole-Genome Bisulfite Sequencing (WGBS): Considered the gold standard, WGBS provides single-nucleotide resolution of methylation across the entire genome.[10]
-
Reduced Representation Bisulfite Sequencing (RRBS): A cost-effective alternative to WGBS that enriches for CpG-rich regions of the genome.[10]
-
Infinium Methylation Assay (e.g., Illumina MethylationEPIC BeadChip): A high-throughput array-based method for interrogating methylation status at hundreds of thousands of CpG sites.[11][12]
-
Methylation-Specific PCR (MSP): A sensitive and cost-effective method for analyzing the methylation status of specific gene promoters.[13]
Histone Modification Analysis
While the primary targets are DNMTs, downstream effects on histone modifications can occur.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq): This technique is used to identify the genome-wide localization of specific histone modifications.[14][15][16] Antibodies specific to various histone marks (e.g., H3K4me3 for active promoters, H3K27me3 for repressed regions) can be used to assess changes in the epigenetic landscape following treatment.
-
Western Blotting: To assess global changes in histone modifications, western blotting of histone extracts with modification-specific antibodies can be performed.[14]
Cellular Assays
-
Cell Viability Assays (e.g., MTS, CellTiter-Glo): To determine the cytotoxic effects of the compounds.[9]
-
Cell Cycle Analysis by Flow Cytometry: To assess the impact on cell cycle progression.[5]
-
Apoptosis Assays (e.g., Annexin V staining): To quantify the induction of programmed cell death.
-
Gene Expression Analysis (RNA-Seq): To understand the global transcriptional changes induced by the compounds.[15]
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
References
- 1. Modern approaches for investigating epigenetic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Azacitidine - Wikipedia [en.wikipedia.org]
- 5. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 11. DNA Methylation Profiling Using Infinium Methylation Assay [bio-protocol.org]
- 12. atsjournals.org [atsjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]
- 15. cd-genomics.com [cd-genomics.com]
- 16. How to Detect Histone Modifications by Sequencing? - CD Genomics [cd-genomics.com]
A Comparative Analysis of 6-Amino-5-azacytidine (Azacitidine) and its Alternatives in Epigenetic Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Comparative Efficacy and Mechanisms of Azacitidine and Decitabine.
In the landscape of epigenetic cancer therapy, particularly for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), 6-Amino-5-azacytidine, more commonly known as azacitidine (AZA), and its close analog decitabine (DAC) stand out as cornerstone treatments. Both are nucleoside analogs that function as DNA methyltransferase (DNMT) inhibitors, leading to the reactivation of tumor suppressor genes silenced by aberrant DNA methylation. However, subtle structural differences between them lead to distinct mechanisms of action, potencies, and clinical outcomes. This guide provides a comprehensive comparison of azacitidine and its primary alternative, decitabine, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between azacitidine and decitabine lies in their molecular fate following cellular uptake. Azacitidine, a ribonucleoside, is incorporated into both RNA and DNA.[1] In contrast, decitabine, a deoxyribonucleoside, is exclusively incorporated into DNA.[2] This divergence in metabolic pathways underpins their differing biological effects.
Azacitidine's dual action: Approximately 80-90% of intracellular azacitidine is incorporated into RNA, where it disrupts protein synthesis by causing the disassembly of polyribosomes and defective transfer RNA function.[1] The remaining 10-20% is converted to its deoxyribose form and incorporated into DNA, where it traps DNMT enzymes, leading to DNA hypomethylation.[2]
Decitabine's focused effect: Decitabine is directly phosphorylated to its active triphosphate form and incorporated into DNA. This makes it a more direct and potent inhibitor of DNA methylation compared to azacitidine.[3]
Below is a diagram illustrating the distinct metabolic and signaling pathways of azacitidine and decitabine.
Quantitative Performance Comparison
Experimental data from various in vitro studies highlight the quantitative differences in the activity of azacitidine and decitabine.
Table 1: In Vitro Cell Viability (EC50 Values)
The half-maximal effective concentration (EC50) is a measure of a drug's potency. The following table summarizes EC50 values from studies in different cancer cell lines.
| Cell Line | Drug | EC50 (µM) | Reference |
| AML Cell Lines | |||
| KG-1a | Azacitidine | 2.0 | [4] |
| Decitabine | 0.3 | [4] | |
| THP-1 | Azacitidine | 1.8 | [4] |
| Decitabine | 0.3 | [4] | |
| OCI-AML3 | Azacitidine | 2.5 | [4] |
| Decitabine | 0.4 | [4] | |
| HL-60 | Azacitidine | 1.2 | [4] |
| Decitabine | 0.3 | [4] | |
| NSCLC Cell Lines | |||
| A549 | Azacitidine | 4.4 | [5] |
| Decitabine | 2.5 | [5] | |
| H1299 | Azacitidine | 5.1 | [6] |
| Decitabine | 5.1 | [6] |
Note: Lower EC50 values indicate higher potency.
Table 2: Effects on DNA Methylation and DNMT1 Depletion
Decitabine is consistently shown to be a more potent DNA hypomethylating agent.
| Parameter | Cell Line | Azacitidine | Decitabine | Reference |
| Global DNA Methylation | ||||
| Reduction in LINE-1 Methylation | KG-1a | ~20% at 3 µM | ~45% at 3 µM | [7] |
| THP-1 | ~20% at 3 µM | ~35% at 3 µM | [7] | |
| A549 | Peak at 0.3-1.0 µM | 3- to 10-fold more potent | [5][8] | |
| DNMT1 Depletion | ||||
| Potency | KG-1a & THP-1 | - | 2- to 10-fold more potent | [4] |
| A549 | Dose-dependent | Near-maximal at 0.05 µM | [5] |
Table 3: Impact on Gene Expression and Cell Cycle
The two drugs induce markedly different changes in gene expression and cell cycle progression.
| Parameter | Cell Line | Azacitidine | Decitabine | Reference |
| Gene Expression | ||||
| Regulated Genes (1 µM) | KG-1a (24h) | 2- to 5-fold more genes | - | [4] |
| Overlap in Regulated Genes | A549 | Low (6%-22%) | Low (6%-22%) | [8] |
| Cell Cycle Arrest | ||||
| Effect | KG-1a | Decrease in all phases | Increase in G2/M | [9] |
| A549 & H1299 | Accumulation in sub-G1 | Increase in G2/M | [6][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standardized protocols for key experiments used in the comparative analysis of azacitidine and decitabine.
Cell Viability Assay (MTT/CellTiter-Glo)
This protocol assesses the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KG-1a, A549)
-
Complete culture medium
-
96-well plates
-
Azacitidine and Decitabine (stock solutions in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[4]
-
Drug Treatment: Prepare serial dilutions of azacitidine and decitabine (e.g., 0.02–50 µM).[4] Add the desired concentrations to the wells. Include a vehicle control (DMSO). For some experimental designs, daily treatment for 72 hours is required, where fresh drug is added every 24 hours.[4]
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C, 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization buffer, and read absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent according to the manufacturer's protocol.[4] Measure luminescence with a luminometer.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine EC50 values using appropriate software (e.g., GraphPad Prism).[4]
Western Blot for DNMT1 Depletion
This protocol quantifies the reduction in DNA methyltransferase 1 (DNMT1) protein levels following drug treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-DNMT1, anti-β-actin or anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer.[10] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize DNMT1 levels to the loading control.
Global DNA Methylation Analysis (LINE-1 Pyrosequencing)
This protocol assesses changes in global DNA methylation by measuring the methylation status of Long Interspersed Nuclear Element-1 (LINE-1) repetitive elements.
Materials:
-
Genomic DNA from treated and untreated cells
-
Bisulfite conversion kit (e.g., EpiTect Bisulfite Kit)
-
PCR amplification kit with primers specific for bisulfite-converted LINE-1 sequences
-
Pyrosequencing apparatus and reagents (e.g., PyroMark Q24)
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cell pellets.
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with a bisulfite conversion kit to convert unmethylated cytosines to uracil, leaving methylated cytosines unchanged.[11]
-
PCR Amplification: Amplify the bisulfite-converted DNA using PCR with primers targeting a specific region of the LINE-1 consensus sequence.[11]
-
Pyrosequencing: Perform pyrosequencing on the PCR products according to the manufacturer's instructions.[11] This will quantify the percentage of methylation at specific CpG sites within the LINE-1 element.
-
Data Analysis: Calculate the average percentage of methylation across the analyzed CpG sites for each sample. Compare the methylation levels between treated and untreated samples.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a comparative study of azacitidine and decitabine.
Conclusion
While both azacitidine and decitabine are effective DNA methyltransferase inhibitors, they are not interchangeable. Decitabine is a more potent and specific DNA hypomethylating agent. Azacitidine, through its incorporation into RNA, exhibits a broader mechanism of action that includes the inhibition of protein synthesis, contributing to its distinct cytotoxicity profile.[9] These differences are reflected in their varied effects on cell viability, cell cycle progression, and gene expression. The choice between these agents in a clinical or research setting should be informed by a thorough understanding of their unique molecular and cellular impacts. This guide provides a foundational framework for researchers to design and interpret comparative studies of these important epigenetic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Concise Drug Review: Azacitidine and Decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. tandfonline.com [tandfonline.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
A Comparative Guide to the Differential Effects of 6-Amino-5-azacytidine in Sensitive Versus Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 6-Amino-5-azacytidine (5-azacytidine or AZA) in sensitive and resistant cancer cell lines, supported by experimental data. We delve into the mechanisms of action and resistance, present quantitative data in structured tables, detail experimental protocols, and visualize key pathways and workflows.
Introduction to this compound (AZA)
This compound is a chemical analog of the nucleoside cytidine, utilized in the treatment of myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML).[1] Its therapeutic effects are primarily attributed to its ability to be incorporated into both RNA and DNA.[2] When integrated into RNA, it disrupts protein synthesis. Its incorporation into DNA leads to the irreversible binding and subsequent degradation of DNA methyltransferases (DNMTs), enzymes responsible for maintaining DNA methylation patterns.[2][3] This inhibition of DNMTs results in the hypomethylation of DNA, which can lead to the re-expression of previously silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[4] Despite its clinical benefits, the development of resistance to AZA poses a significant challenge in patient treatment.[5]
Mechanisms of Action and Resistance
The anticancer activity of AZA is multifaceted. As a prodrug, it requires intracellular phosphorylation to its active triphosphate form.[6] Once incorporated into DNA, it traps DNMTs, leading to their proteasomal degradation and a global reduction in DNA methylation.[7][8] This epigenetic reprogramming can reactivate tumor suppressor genes, triggering programmed cell death.[9][10] Furthermore, its incorporation into RNA contributes to its cytotoxic effects by perturbing protein synthesis.[2]
Resistance to AZA can emerge through various molecular mechanisms. A primary mechanism involves alterations in the enzymes responsible for its metabolic activation. Specifically, the downregulation or mutation of uridine-cytidine kinase 2 (UCK2), the rate-limiting enzyme in the phosphorylation of AZA, is frequently observed in resistant cells.[5][11][12][13] Additionally, reduced expression of nucleoside transporters, such as SLC29A1, can limit the cellular uptake of AZA, thereby diminishing its efficacy.[14] Resistant cells can also acquire alterations in apoptotic signaling pathways, making them less susceptible to AZA-induced cell death.[5]
Quantitative Comparison of AZA's Effects
The following tables summarize the differential responses to AZA in sensitive and resistant cancer cell lines, providing a quantitative comparison of its efficacy.
Table 1: IC50 Values of 5-Azacytidine in Sensitive and Resistant Cell Lines
| Cell Line | Cell Line Type | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.038 | 1.376 | 36 | [1] |
| OCI-M2 | Myelodysplastic Syndrome (MDS)/AML | Not specified in snippet | >10 | - | [15] |
| NCCIT | Embryonal Carcinoma | ~0.01 | ~0.01 | No significant change | [9][16] |
| 2102Ep | Embryonal Carcinoma | ~0.01 | ~0.01 | No significant change | [9][16] |
Note: IC50 values may vary across different studies due to variations in experimental conditions and methodologies.
Table 2: Apoptosis Induction by 5-Azacytidine in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment Condition | Apoptosis (% of cells) - Sensitive | Apoptosis (% of cells) - Resistant | Key Observations | Reference |
| SKM1-S | 0.1 µM AZA for 48h | 31% ± 0.85% | Not Applicable | Silencing of UCK2 in sensitive cells reduced apoptosis to 21% ± 0.35%. | [17] |
| NCCIT | IC50 dose for 72h | Significant increase | Significant increase | Both sensitive and resistant germ cell tumor lines exhibited a robust apoptotic response. | [9] |
| 2102Ep | IC50 dose for 72h | Significant increase | Significant increase | AZA effectively induced apoptosis regardless of cisplatin sensitivity. | [9] |
| THP-1 | AZA treatment | Significant mitotic variations | Absence of mitotic variations | Resistance is associated with the circumvention of AZA-mediated apoptosis signaling and the re-establishment of the G2/M checkpoint. | [5] |
| HL-60 | AZA treatment | Significant mitotic variations | Absence of mitotic variations | Similar to THP-1, resistance is linked to the bypass of apoptosis induction. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of AZA.
4.1. Cell Viability Assay (MTT/CCK-8)
This assay is employed to determine the cytotoxic effects of AZA and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Sensitive and AZA-resistant cell lines
-
96-well culture plates
-
Complete cell culture medium
-
5-Azacytidine (AZA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Dimethyl sulfoxide (DMSO) for MTT assay
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[18][19]
-
Treat the cells with a serial dilution of AZA concentrations, including a vehicle-only control.
-
Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[20][21]
-
For the MTT assay, add the MTT reagent to each well and incubate for 3-4 hours. Subsequently, add DMSO to dissolve the formazan product.[19][20]
-
For the CCK-8 assay, add the CCK-8 solution to each well and incubate for 1-4 hours.[18]
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[18][20]
-
Calculate cell viability as a percentage relative to the vehicle-treated control and generate a dose-response curve to determine the IC50 value.
4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with AZA.
Materials:
-
Sensitive and AZA-resistant cell lines
-
6-well culture plates
-
Complete cell culture medium
-
5-Azacytidine (AZA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with AZA at the desired concentrations for a specified duration (e.g., 48 or 72 hours).[18]
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) and resuspend them in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[22][23]
-
Add Annexin V-FITC and PI to the cell suspension.[23]
-
Incubate the cells for 15 minutes at room temperature in the dark.[6][24]
-
Analyze the stained cells immediately by flow cytometry.[22] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic or necrotic cells will be positive for both stains.[22][25]
4.3. Western Blot for DNMT1
This protocol is used to evaluate the expression levels of DNMT1 protein, a key target of AZA.
Materials:
-
Sensitive and AZA-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)
-
Primary antibody specific for DNMT1
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with AZA at the IC50 concentration for various durations (e.g., 2 to 72 hours).[7]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.[7][8]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washes, apply the chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Normalize the DNMT1 signal to the loading control to compare expression levels between samples.
Visualizations
The following diagrams illustrate the signaling pathways, experimental workflows, and resistance mechanisms associated with AZA.
References
- 1. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Proteomic Analysis of Azacitidine-Induced Degradation Profiles Identifies Multiple Chromatin and Epigenetic Regulators Including Uhrf1 and Dnmt1 as Sensitive to Azacitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to azacitidine in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-Azacitidine Exerts Prolonged Pro-Apoptotic Effects and Overcomes Cisplatin-Resistance in Non-Seminomatous Germ Cell Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Azacitidine Exerts Prolonged Pro-Apoptotic Effects and Overcomes Cisplatin-Resistance in Non-Seminomatous Germ Cell Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solute Carrier Family 29A1 Mediates In Vitro Resistance to Azacitidine in Acute Myeloid Leukemia Cell Lines [mdpi.com]
- 12. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. 5-Azacytidine suppresses EC9706 cell proliferation and metastasis by upregulating the expression of SOX17 and CDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Enhanced in Vitro Anti-Tumor Activity of 5-Azacytidine by Entrapment into Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of 6-Amino-5-azacytidine: A Comprehensive Guide for Laboratory Professionals
The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 6-Amino-5-azacytidine, a compound that should be managed as a hazardous substance. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.
Due to the limited specific disposal information for this compound, the following procedures are based on the safety data for the closely related and hazardous compound, 5-Azacytidine, and general hazardous chemical and pharmaceutical waste regulations.[1][2][3] It is imperative to treat this compound with the same level of caution.
Hazard Identification and Classification
This compound should be handled as a hazardous chemical. The related compound, 5-Azacytidine, is classified with multiple hazards, indicating significant health and environmental risks.[4][5][6][7]
Table 1: GHS Hazard Classification for 5-Azacytidine
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][5][7] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[4][5][6] |
| Carcinogenicity | 1A/1B | H350: May cause cancer[4][5][6][7] |
| Reproductive Toxicity | 1A/1B | H360: May damage fertility or the unborn child[4][5][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure[4][5] |
| Hazardous to the Aquatic Environment, Long-Term | 1 | H410: Very toxic to aquatic life with long lasting effects[4][5] |
Operational Protocol for Disposal
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste. This includes pure, unused chemical, contaminated labware, and solutions.
Methodology 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, solution, or waste), personnel must be equipped with the appropriate PPE to minimize exposure risk.
-
Eye Protection: Wear safety goggles with side-shields or a full-face shield.[4][8]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile).[4]
-
Body Protection: A lab coat or impervious clothing is required.[4][8]
-
Respiratory Protection: When handling the powder form or if dust generation is possible, use a suitable respirator or conduct work within a certified chemical fume hood.[7][8]
Methodology 2: Waste Segregation and Containment
Proper segregation and containment are critical to prevent accidental exposure and ensure compliant disposal.
-
Designate a Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container.[9][10][11] The container must have a leak-proof, screw-on cap.[12]
-
Labeling: Affix a "Hazardous Waste" label to the container immediately.[10] The label must include:
-
Waste Types:
-
Solid Waste: Dispose of unused or expired this compound in its original container if possible, or a compatible, sealed container labeled as hazardous waste.[12] Contaminated items like gloves, bench paper, and Kim Wipes should be double-bagged in clear plastic bags and placed in the solid hazardous waste stream.[12]
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a dedicated, compatible liquid waste container. Do not fill the container beyond 90% capacity (or leave at least one inch of headroom) to allow for expansion.[9][11] Under no circumstances should this waste be disposed of down the drain. [1][13]
-
Sharps Waste: Contaminated sharps such as pipette tips, needles, or broken glass must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[11][12]
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from sinks and drains.[11] Use secondary containment (such as a lab tray or bin) to capture any potential leaks.[12]
Methodology 3: Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Evaluate the extent and nature of the spill. For large or highly concentrated spills, contact your institution's Environmental Health & Safety (EH&S) department immediately.
-
Cleanup (for minor spills):
-
Ensure proper PPE is worn.
-
For solid spills, gently cover with an absorbent material to avoid generating dust.[8] Use a HEPA-filtered vacuum or wet methods for cleanup; avoid dry sweeping.[8]
-
For liquid spills, absorb the solution with a chemical spill pillow or other inert absorbent material (e.g., diatomite).[4]
-
Collect all cleanup materials (absorbents, contaminated gloves, etc.) and place them in the designated hazardous waste container.[4]
-
Decontaminate the spill surface with an appropriate solvent (e.g., alcohol) and then soap and water.[4]
-
Methodology 4: Final Disposal Procedure
The final disposal of this compound waste must be handled by certified professionals in accordance with federal, state, and local regulations.[1][2]
-
Schedule a Pickup: Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[12] Adhere to institutional time and quantity limits for waste accumulation.[9][12]
-
Transportation and Treatment: The waste will be transported by a registered hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[14]
-
Recommended Treatment: Due to its hazardous and pharmaceutical nature, the required method of disposal is incineration at a licensed facility.[1][2][14] This high-temperature process is designed to destroy the hazardous chemical structure, rendering it non-toxic.
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aslal.it [aslal.it]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 14. sandiegocounty.gov [sandiegocounty.gov]
Essential Safety and Operational Guide for Handling 6-Amino-5-azacytidine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-Amino-5-azacytidine. The following procedures are designed to ensure the safe handling, use, and disposal of this cytotoxic compound, minimizing exposure risks and ensuring laboratory safety.
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, stringent adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling/Weighing Powder | Double Gloves (chemotherapy-grade), Disposable Gown, N95 Respirator, Eye Protection (Safety Goggles), Face Shield |
| Preparing Solutions | Double Gloves (chemotherapy-grade), Disposable Gown, N95 Respirator, Eye Protection (Safety Goggles), Face Shield |
| Administering to Cell Cultures | Double Gloves (chemotherapy-grade), Disposable Gown, Eye Protection (Safety Goggles) |
| Handling Contaminated Waste | Double Gloves (chemotherapy-grade), Disposable Gown, Eye Protection (Safety Goggles) |
| Spill Cleanup | Double Gloves (chemotherapy-grade), Disposable Gown, N95 Respirator, Eye Protection (Safety Goggles), Face Shield, Shoe Covers |
Note: All PPE should be chemotherapy-rated and disposed of as cytotoxic waste after a single use.
Safe Handling and Operational Plan
A systematic approach is crucial to minimize the risk of exposure. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
First Aid and Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | DO NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill Management
In the event of a spill, the following steps should be taken to ensure proper cleanup and decontamination.
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste. This includes unused compounds, empty containers, contaminated PPE, and any materials used for cleaning spills.
Disposal Workflow:
-
Segregation: All cytotoxic waste must be segregated from other laboratory waste streams.
-
Containment:
-
Solids: Place in a designated, leak-proof, and puncture-resistant container with a lid. The container must be clearly labeled as "Cytotoxic Waste."
-
Liquids: Collect in a designated, leak-proof, and shatter-resistant container. The container must be clearly labeled as "Cytotoxic Waste."
-
Sharps: All sharps (needles, scalpels, etc.) must be placed in a designated sharps container labeled for cytotoxic waste.
-
-
Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" and the universal biohazard symbol.
-
Storage: Store cytotoxic waste in a secure, designated area away from general laboratory traffic until it can be collected by a licensed hazardous waste disposal service.
-
Collection: Arrange for collection and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations. Do not dispose of cytotoxic waste down the drain or in the regular trash.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
